molecular formula C10H9NO2 B1523721 2-(3-Cyanophenyl)propanoic acid CAS No. 1249725-52-7

2-(3-Cyanophenyl)propanoic acid

Cat. No.: B1523721
CAS No.: 1249725-52-7
M. Wt: 175.18 g/mol
InChI Key: ZDFFEXKTLFPELQ-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)propanoic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Cyanophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Cyanophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFFEXKTLFPELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure, Properties, and Synthetic Applications of 2-(3-Cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, 2-arylpropanoic acids (profens) represent a foundational scaffold, most notably recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs). 2-(3-Cyanophenyl)propanoic acid is a highly specialized, bifunctional building block within this class. It features both a reactive carboxylic acid moiety and a meta-substituted cyano group, providing orthogonal reactivity for advanced drug design. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic workflow for its preparation, and explores its downstream utility in pharmaceutical development.

Physicochemical Profiling & Structural Analysis

The utility of 2-(3-cyanophenyl)propanoic acid stems from its distinct structural features. The molecule contains a stereogenic center at the C2 position (alpha to the carboxylate), meaning it exists as a pair of enantiomers ((R)- and (S)-). Furthermore, the cyano group at the meta position of the phenyl ring exerts a strong electron-withdrawing inductive effect, which subtly increases the acidity of the carboxylic acid compared to unsubstituted phenylpropanoic acid.

Quantitative Data Summary

The following table summarizes the critical physicochemical and safety parameters for 2-(3-cyanophenyl)propanoic acid and its primary synthetic precursor, 3-cyanophenylacetic acid[1][2].

Parameter2-(3-Cyanophenyl)propanoic acid (Target)3-Cyanophenylacetic acid (Precursor)
CAS Number 1249725-52-7[1]1878-71-3[2]
Molecular Formula C₁₀H₉NO₂[1]C₉H₇NO₂[2]
Molecular Weight 175.18 g/mol [1]161.16 g/mol [2]
Melting Point 85–87 °C[3]113–117 °C[4]
Physical State Solid / Powder[3]Solid[2]
GHS Safety Profile H302, H315, H319, H335 (Warning)[3]Combustible Solid, Irritant[5]

Synthetic Methodologies: Alpha-Methylation Workflow

The most direct and scalable laboratory synthesis of racemic 2-(3-cyanophenyl)propanoic acid is the


-methylation of 3-cyanophenylacetic acid using Lithium diisopropylamide (LDA) and Methyl iodide (MeI)[6].
Workflow Visualization

G A 3-Cyanophenylacetic acid (CAS: 1878-71-3) B LDA (2.2 eq), THF, -78 °C Double Deprotonation A->B Step 1 C Lithium Enediolate Intermediate B->C - 2 HN(iPr)2 D MeI (1.2 eq), -78 °C to RT Alpha-Methylation C->D Step 2 E 2-(3-Cyanophenyl)propanoic acid (CAS: 1249725-52-7) D->E Workup (pH 2) F Profen NSAID Analogs E->F Drug Discovery G Tetrazole/Amidine Bioisosteres E->G Drug Discovery

Caption: Workflow for the synthesis and application of 2-(3-Cyanophenyl)propanoic acid.

Step-by-Step Protocol & Mechanistic Causality

This protocol is designed as a self-validating system , incorporating specific in-process controls (IPCs) to ensure thermodynamic and kinetic success.

Step 1: Preparation and Double Deprotonation

  • Procedure: Flame-dry a Schlenk flask under argon. Dissolve 1.0 equivalent of 3-cyanophenylacetic acid in anhydrous Tetrahydrofuran (THF) (0.2 M). Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add 2.2 equivalents of a freshly prepared LDA solution dropwise over 15 minutes.

  • Causality: The carboxylic acid proton (

    
    ) is vastly more acidic than the 
    
    
    
    -proton (
    
    
    ). The first equivalent of LDA exclusively forms the lithium carboxylate salt. The second equivalent deprotonates the
    
    
    -carbon to generate the highly nucleophilic lithium enediolate. The 0.2 eq excess accounts for trace moisture.
  • Kinetic Control: The reaction must be kept at -78 °C during LDA addition. At higher temperatures, LDA can act as a nucleophile and attack the electrophilic cyano group, leading to unwanted amidine byproducts.

Step 2: Electrophilic Alkylation

  • Procedure: Stir the enediolate mixture for 30 minutes at -78 °C. Add 1.2 equivalents of Methyl iodide (MeI) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: MeI acts as the electrophile in an

    
     reaction with the enediolate. A slight excess (1.2 eq) ensures complete conversion while minimizing the risk of over-alkylation (dimethylation), which is sterically hindered but possible if excess base and electrophile are present.
    

Step 3: Self-Validating Workup

  • Procedure: Quench the reaction with distilled water. Transfer to a separatory funnel and wash the aqueous layer twice with diethyl ether. Discard the ether washes. Carefully acidify the aqueous layer to pH 2 using 1M HCl. Extract the acidified aqueous layer three times with ethyl acetate (EtOAc). Dry the combined EtOAc layers over

    
    , filter, and concentrate in vacuo.
    
  • Validation Logic: This acid-base extraction is self-validating. At pH > 7, the product is a water-soluble lithium carboxylate. Washing with ether removes neutral organic impurities (unreacted MeI, diisopropylamine). Acidifying to pH 2 protonates the carboxylate, rendering the target molecule lipophilic. If the product successfully extracts into the EtOAc layer at pH 2, it confirms the preservation of the carboxylic acid moiety. Furthermore, 1M HCl is mild enough to prevent the hydrolysis of the cyano group into an amide.

Medicinal Chemistry & Downstream Applications

The strategic placement of the cyano group at the meta position of the 2-arylpropanoic acid scaffold opens several avenues for rational drug design[7]:

  • Bioisosteric Replacement: The cyano group is a classic precursor for tetrazoles via [3+2] cycloaddition with sodium azide. Tetrazoles are metabolically stable, lipophilic bioisosteres of carboxylic acids, widely used to increase the oral bioavailability of receptor antagonists (e.g., Angiotensin II receptor blockers).

  • Profen Scaffold Optimization: As a derivative of the NSAID pharmacophore, the cyano group modulates the electron density of the phenyl ring, potentially altering binding affinity within the hydrophobic channels of Cyclooxygenase (COX-1/COX-2) enzymes.

  • Amidine Formation: The nitrile can be converted into an amidine via the Pinner reaction, providing a highly basic, positively charged pharmacophore critical for binding in the S1 pocket of serine proteases (e.g., thrombin inhibitors).

Analytical Validation & Quality Control

To confirm the identity and purity of the synthesized 2-(3-cyanophenyl)propanoic acid, the following analytical suite is required:

  • ¹H NMR (400 MHz, CDCl₃): The successful

    
    -methylation is confirmed by the appearance of a doublet at 
    
    
    
    ppm (3H, d,
    
    
    Hz) corresponding to the new methyl group, and a quartet at
    
    
    ppm (1H, q,
    
    
    Hz) for the
    
    
    -proton. The aromatic protons will appear as a complex multiplet between 7.4–7.8 ppm.
  • LC-MS (ESI-): The mass spectrum should display a prominent

    
     pseudo-molecular ion peak at m/z 174, confirming the molecular weight of 175.18  g/mol [1].
    
  • Chiral HPLC: Because the standard synthesis yields a racemate, chiral resolution is often necessary for biological testing. Enantiomeric excess (ee) can be determined using a chiral stationary phase (e.g., Chiralcel OJ-H) with a hexane/isopropanol/trifluoroacetic acid mobile phase[6].

References

  • Asymmetric Synthesis of 2-arylpropanoic acids Source: University of Helsinki (HELDA Digital Repository) URL:[Link]

  • Photoinduced Boron-Catalyzed β-Allylation of Carboxylic Acids (Context on Carboxylic Acid Functionalization) Source: ChemRxiv URL:[Link]

Sources

A Technical Guide to the Acidity and pKa of 2-(3-Cyanophenyl)propanoic Acid: Theoretical and Experimental Considerations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value is a critical determinant of solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of the acidity of 2-(3-Cyanophenyl)propanoic acid, a substituted phenylpropanoic acid derivative of interest in medicinal chemistry and drug development.[1] Due to the absence of readily available experimental data for this specific compound, this whitepaper establishes a theoretically estimated pKa value grounded in established principles of physical organic chemistry. We further present detailed, field-proven experimental protocols for the empirical determination of its pKa, ensuring scientific rigor and data integrity for researchers and drug development professionals.

The Central Role of Acidity in Drug Development

The Significance of pKa in Pharmaceutical Sciences

The extent to which a molecule is ionized in different physiological environments dictates its behavior. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a molecule. An API's absorption in the gastrointestinal tract, its ability to cross the blood-brain barrier, and its binding affinity to a target receptor are all profoundly influenced by its ionization state. Therefore, the precise determination of pKa is not merely an academic exercise but a cornerstone of rational drug design and formulation development.

Structural Overview: 2-(3-Cyanophenyl)propanoic Acid

2-(3-Cyanophenyl)propanoic acid belongs to the class of phenylpropanoic acids. Its structure features a propanoic acid moiety attached to a benzene ring, which is substituted with a cyano (-C≡N) group at the meta position (position 3). The parent compound, propanoic acid, is a weak organic acid with a pKa of approximately 4.87.[2][3][4] The introduction of the phenyl and cyano substituents is expected to significantly alter this baseline acidity.

Theoretical Framework and pKa Estimation

The Inductive Effect of the Cyano Substituent

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻).[5] Any factor that stabilizes this anion by delocalizing its negative charge will increase the acid's strength, resulting in a lower pKa value.[5]

The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. It exerts a strong negative inductive effect (-I), pulling electron density away from the phenyl ring and, consequently, from the carboxyl group.[2][6] This withdrawal of electron density helps to disperse the negative charge of the carboxylate anion, leading to its stabilization. The presence of a cyano group drastically lowers the pKa of nearby acidic hydrogens, making the acid much stronger.[2] For example, the pKa of acetic acid is 4.76, while the pKa of cyanoacetic acid is approximately 2.5, demonstrating a significant increase in acidity.[2]

In 2-(3-Cyanophenyl)propanoic acid, the cyano group is at the meta position. While resonance (mesomeric) effects are strongest from the ortho and para positions, the inductive effect operates through sigma bonds and is still highly influential from the meta position.[5]

Caption: Electronic influence of the meta-cyano group.

Estimation of pKa

To estimate the pKa, we can use 2-phenylpropanoic acid and 3-phenylpropanoic acid as reference points. The experimental pKa for 3-phenylpropanoic acid is reported as 4.66.[7] The phenyl group itself is mildly electron-withdrawing, making these compounds slightly more acidic than propanoic acid (pKa ≈ 4.87). The addition of a strong electron-withdrawing cyano group to the phenyl ring will further increase acidity. Given the significant acid-strengthening effect observed in compounds like cyanoacetic acid, it is reasonable to predict that the pKa of 2-(3-Cyanophenyl)propanoic acid will be substantially lower than that of its unsubstituted phenylpropanoic acid counterparts. A precise value is difficult to predict without experimental data or high-level computation, but an estimate in the range of 3.8 to 4.2 is chemically plausible.

The Role of in silico Prediction

In modern drug discovery, in silico methods are frequently used to predict pKa values when experimental data is unavailable.[8] These methods employ algorithms based on quantum chemical calculations, Hammett-type equations, or databases of known pKa values.[8][9][10] Software packages can provide rapid estimations that, while not a substitute for experimental verification, are invaluable for prioritizing compounds and understanding structure-acidity relationships.

CompoundStructurepKa (approx.)Data Source
Propanoic AcidCH₃CH₂COOH4.87Experimental[2][3]
3-Phenylpropanoic AcidC₆H₅CH₂CH₂COOH4.66Experimental[7]
2-(3-Cyanophenyl)propanoic Acid NCC₆H₄CH(CH₃)COOH 3.8 - 4.2 Theoretically Estimated
Cyanoacetic AcidNCCH₂COOH2.5Experimental[2]

Gold-Standard Experimental Protocol: Potentiometric Titration

Rationale for Method Selection

Potentiometric titration is the most direct and widely accepted method for determining pKa values. It involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base, such as NaOH) is added incrementally. The resulting titration curve (pH vs. volume of titrant) allows for the precise determination of the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa. This method is robust, highly accurate, and provides a direct measurement of the thermodynamic acidity constant.

Detailed Step-by-Step Methodology

A. Reagents and Equipment:

  • Analyte: 2-(3-Cyanophenyl)propanoic acid (ensure >98% purity).

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free.

  • Solvent: Deionized, CO₂-free water. Methanol or another co-solvent may be required if solubility is low.

  • Calibration Buffers: Certified pH buffers (e.g., pH 4.01, 7.00, 10.01).

  • Equipment: Calibrated pH meter with a combination glass electrode, magnetic stirrer and stir bar, Class A 25 mL burette, 100 mL beaker.

B. Protocol:

  • pH Meter Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions. A three-point calibration is recommended for high accuracy.

  • Sample Preparation: Accurately weigh approximately 20-30 mg of 2-(3-Cyanophenyl)propanoic acid and dissolve it in 50 mL of CO₂-free deionized water in the beaker. If solubility is an issue, a known percentage of a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.

  • System Blanketing (Self-Validating Step): Gently bubble nitrogen gas through the solution for 5-10 minutes before and during the titration. Causality: This step is critical to displace dissolved atmospheric CO₂, which forms carbonic acid (H₂CO₃) and would otherwise be titrated along with the analyte, leading to an inaccurate endpoint and pKa value.

  • Titration:

    • Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

    • Record the initial pH of the solution.

    • Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Decrease the increment size significantly (e.g., to 0.02 mL) as you approach the equivalence point (identified by a rapid change in pH).

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq) from the inflection point of the curve. This can be done precisely by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

    • The half-equivalence point is located at Veq / 2.

    • Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa of the acid.

Caption: Workflow for pKa determination by potentiometric titration.

References

  • Filo. (2025, August 23). how a cyano group drastically impacts the pka.
  • Zhang, S., et al. (2003, December 31). First-Principle Predictions of Absolute pKa's of Organic Acids in Dimethyl Sulfoxide Solution.
  • Keresztes, I., & Giesen, D. J. (2011, July 25). Prediction of the Dissociation Constant pKa of Organic Acids from Local Molecular Parameters of Their Electronic Ground State.
  • LibreTexts. (n.d.). 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.
  • Fotouhi, L., & Dehestani, M. (2009, April 3). First-principles calculation of pKa values for organic acids in nonaqueous solution. PubMed.
  • ACD/Labs. (n.d.).
  • Leito, I., et al. (2023, December 18). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. MDPI.
  • Sigma-Aldrich. (n.d.). 2-(3-Cyanophenyl)propanoic acid | 1249725-52-7.
  • FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271).
  • McMurry, J. (n.d.). Carboxylic Acids and Nitriles.
  • National Center for Biotechnology Information. (n.d.). 2-Phenylpropionic acid | C9H10O2 | CID 10296. PubChem.
  • Sigma-Aldrich. (n.d.). 2-(3-cyanophenyl)propanoic acid | 1249725-52-7.
  • Leito, I., et al. (2025, October 12). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3-cyano-phenyl)-propionic acid | C10H10N2O2 | CID 10559569. PubChem.
  • Google Patents. (n.d.).
  • LibreTexts. (2024, June 16).
  • Michigan State University. (n.d.).
  • Creative Proteomics. (n.d.).
  • Nomura, M., et al. (2003, August 14). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators.

Sources

A Comprehensive Guide to the Synthesis of 2-(3-Cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(3-Cyanophenyl)propanoic Acid

2-(3-Cyanophenyl)propanoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a propanoic acid moiety attached to a cyanophenyl ring, makes it an analog of several non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class. The presence of the nitrile group offers a versatile chemical handle for further functionalization, allowing for the exploration of novel chemical space in drug discovery and development. This guide provides a detailed review of plausible and scientifically grounded synthetic routes to this important compound, focusing on the underlying chemical principles, experimental considerations, and detailed procedural outlines.

Strategic Approaches to Synthesis: A Literature Review

While a singular, standardized protocol for the synthesis of 2-(3-cyanophenyl)propanoic acid is not extensively documented in readily available literature, its structure lends itself to several logical synthetic strategies based on well-established organic transformations. This guide will focus on the most plausible and robust of these routes, derived from analogous syntheses of related 2-arylpropanoic acids.

The most promising strategy involves a two-step sequence starting from a readily available precursor:

  • Alkylation of a Benzylic Nitrile: Introduction of a methyl group at the alpha-position of a substituted benzyl cyanide.

  • Hydrolysis of the Resulting Propionitrile: Conversion of the nitrile functional group to a carboxylic acid.

This approach is advantageous due to the relatively high yields and selectivity often observed in these individual transformations.

Primary Synthesis Route: From 3-Cyanobenzyl Cyanide

This route commences with the methylation of 3-cyanobenzyl cyanide, followed by the hydrolysis of the resulting 2-(3-cyanophenyl)propionitrile. This strategy is analogous to the industrial synthesis of many profen drugs, which often utilize the alkylation of an arylacetonitrile as a key step.[1]

Visualizing the Workflow

Synthesis_Workflow 3-Cyanobenzyl Cyanide 3-Cyanobenzyl Cyanide Methylation Methylation 3-Cyanobenzyl Cyanide->Methylation Dimethyl Carbonate, Base 2-(3-Cyanophenyl)propionitrile 2-(3-Cyanophenyl)propionitrile Methylation->2-(3-Cyanophenyl)propionitrile Hydrolysis Hydrolysis 2-(3-Cyanophenyl)propionitrile->Hydrolysis Acid or Base 2-(3-Cyanophenyl)propanoic Acid 2-(3-Cyanophenyl)propanoic Acid Hydrolysis->2-(3-Cyanophenyl)propanoic Acid

Caption: Proposed two-step synthesis of 2-(3-Cyanophenyl)propanoic acid.

Step 1: Methylation of 3-Cyanobenzyl Cyanide

The introduction of a methyl group onto the benzylic carbon of 3-cyanobenzyl cyanide is a crucial step. A highly effective and environmentally conscious method for this transformation is the use of dimethyl carbonate (DMC) as a methylating agent.[2][3] This reagent is a greener alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[3] The reaction is typically carried out in the presence of a base, such as potassium carbonate, and at elevated temperatures in an autoclave.[2]

Causality Behind Experimental Choices:

  • Dimethyl Carbonate (DMC): DMC is chosen for its dual role as a reagent and a solvent, and its favorable safety and environmental profile. It is less toxic than traditional alkylating agents and produces benign byproducts.[3]

  • Base (Potassium Carbonate): A mild inorganic base like K₂CO₃ is sufficient to deprotonate the acidic α-hydrogen of the benzyl cyanide, forming a nucleophilic carbanion that can then attack the methyl group of DMC.

  • Autoclave (Pressure Vessel): The reaction is performed in a sealed vessel to allow for heating above the boiling point of DMC, which is necessary to achieve a reasonable reaction rate.[2]

Experimental Protocol (Adapted from Organic Syntheses[2])

Reagent/SolventMolar Ratio (to Substrate)Quantity (Example)Purpose
3-Cyanobenzyl Cyanide1(To be determined)Starting Material
Dimethyl Carbonate (DMC)~16(To be determined)Methylating Agent & Solvent
Potassium Carbonate (K₂CO₃)~2(To be determined)Base

Procedure:

  • In a suitable autoclave, charge 3-cyanobenzyl cyanide, dimethyl carbonate, and anhydrous potassium carbonate.

  • Seal the autoclave and begin stirring.

  • Heat the mixture to a temperature of approximately 180-200°C.

  • Maintain this temperature for several hours, monitoring the reaction progress by gas chromatography if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove inorganic salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-(3-cyanophenyl)propionitrile.

Step 2: Hydrolysis of 2-(3-Cyanophenyl)propionitrile

The final step in this synthesis is the hydrolysis of the nitrile group in 2-(3-cyanophenyl)propionitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions.[4] Both methods are effective, and the choice may depend on the scale of the reaction and the desired workup procedure.

Causality Behind Experimental Choices:

  • Acidic Hydrolysis (e.g., HCl or H₂SO₄): Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate.[4]

  • Alkaline Hydrolysis (e.g., NaOH or KOH): Direct nucleophilic attack of hydroxide ion on the nitrile carbon initiates the hydrolysis. The reaction also proceeds through an amide intermediate and yields the carboxylate salt, which must be acidified in a separate step to obtain the final product.[4]

Experimental Protocol (Alkaline Hydrolysis, Adapted from Organic Syntheses[2])

Reagent/SolventConcentration/AmountPurpose
2-(3-Cyanophenyl)propionitrile(From Step 1)Starting Material
Sodium Hydroxide Solution10% AqueousHydrolysis Reagent
Hydrochloric Acid15% AqueousAcidification
Diethyl Ether(Sufficient for extraction)Extraction Solvent

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine the crude 2-(3-cyanophenyl)propionitrile from the previous step with a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a separatory funnel and wash with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with a 15% hydrochloric acid solution to a pH of approximately 1-2. This will precipitate the carboxylic acid.

  • Extract the acidified solution with several portions of diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield crude 2-(3-cyanophenyl)propanoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Alternative Synthetic Considerations

While the methylation of 3-cyanobenzyl cyanide is a highly viable route, other strategies could also be considered, though they may present more significant challenges.

  • Sandmeyer Reaction: A classical approach would involve the diazotization of a 2-(3-aminophenyl)propanoic acid derivative followed by treatment with a cyanide salt (e.g., CuCN).[5][6] However, the synthesis of the starting amino acid precursor is not trivial. The Sandmeyer reaction is a powerful tool for introducing a nitrile group onto an aromatic ring.[5][7]

    Visualizing the Sandmeyer Reaction Pathway

    Sandmeyer_Reaction 2-(3-Aminophenyl)propanoic Acid Derivative 2-(3-Aminophenyl)propanoic Acid Derivative Diazotization Diazotization 2-(3-Aminophenyl)propanoic Acid Derivative->Diazotization NaNO2, HCl Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Cyanation Cyanation Diazonium Salt->Cyanation CuCN 2-(3-Cyanophenyl)propanoic Acid 2-(3-Cyanophenyl)propanoic Acid Cyanation->2-(3-Cyanophenyl)propanoic Acid

    Caption: Conceptual pathway for Sandmeyer synthesis of the target compound.

Conclusion

The synthesis of 2-(3-cyanophenyl)propanoic acid is readily achievable through a robust and adaptable two-step process involving the methylation of 3-cyanobenzyl cyanide followed by hydrolysis of the resulting nitrile. This approach, which mirrors established industrial syntheses of related profen drugs, offers a reliable and scalable method for producing this valuable chemical intermediate. The use of dimethyl carbonate as a methylating agent in the first step represents a greener and safer alternative to traditional methods. While other synthetic routes, such as the Sandmeyer reaction, are theoretically possible, the availability of starting materials and the straightforward nature of the alkylation-hydrolysis sequence make it the preferred method for laboratory and potential industrial-scale production. This guide provides a solid foundation for researchers to develop and optimize the synthesis of 2-(3-cyanophenyl)propanoic acid for their specific applications.

References

  • Tundo, P., Selva, M., & Bomben, A. (n.d.). 2-PHENYLPROPIONIC ACID. Organic Syntheses, 72, 153. [Link]

  • Controlled experiments for the alkylation of benzyl cyanide. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines. (n.d.). Google Patents.
  • Sandmeyer reaction. (2024, February 20). In Wikipedia. [Link]

  • Preparation of benzyl cyanides. (n.d.). Google Patents.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2765-2800. [Link]

  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.). Google Patents.
  • 21.03 Sandmeyer Reaction. (n.d.). OrganicChemGuide. Retrieved from [Link]

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  • Rieu, J. P., Boucherle, A., Cousse, H., & Mattioda, G. (1986). Methods for the synthesis of antiinflammatory 2-aryl propionic acids. Tetrahedron, 42(15), 4095-4131.
  • Process for the preparation of 2-aryl propionic acids. (n.d.). Google Patents.
  • Benzyl Cyanide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Organocatalyst. (2012). Molecules, 17(6), 7356-7366. [Link]

  • Tundo, P., & Selva, M. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Chemosphere, 43(1), 115-121.
  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (n.d.). Google Patents.
  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. (2021). Molecules, 26(5), 1383. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]

  • 2-Amino-3-(3-cyano-phenyl)-propionic acid. (n.d.). PubChem. Retrieved from [Link]

  • Dimethyl Carbonate as a Methylating Agent. The Selective Mono-C-methylation of Alkyl Aryl Sulfones. (1996). J. Chem. Soc., Perkin Trans. 1, 2395-2399. [Link]

  • The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. (2008). Green Chemistry, 10(1), 73-79. [Link]

  • Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone. (n.d.). Google Patents.
  • Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate. (2021). Molecules, 26(5), 1384. [Link]

  • Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Derivatives. (2018). Iraqi Journal of Pharmaceutical Sciences, 27(1), 69-77.
  • Synthesis and Characterization of some new Ibuprofen Derivatives and Study Antibacterial Activity. (2020). International Journal of Drug Delivery Technology, 10(3), 454-458.
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Crystal Structure Analysis of 2-(3-Cyanophenyl)propanoic Acid: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The compound 2-(3-Cyanophenyl)propanoic acid (Molecular Formula:


, MW: 175.18  g/mol ) is a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics. Structurally, it features a flexible propanoic acid moiety, a rigid phenyl ring, and a strongly electron-withdrawing cyano group at the meta position.

Understanding the solid-state behavior of this molecule is paramount for drug development. The presence of both a strong hydrogen-bond donor/acceptor (the carboxylic acid) and a secondary hydrogen-bond acceptor (the cyano group) creates a highly competitive supramolecular environment. This technical guide establishes a robust, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 2-(3-Cyanophenyl)propanoic acid, detailing the causality behind crystallization strategies, data collection parameters, and structural refinement.

Crystallization Strategy and Thermodynamics

The prerequisite for any SCXRD analysis is a diffraction-quality single crystal. For 2-(3-Cyanophenyl)propanoic acid, the crystallization strategy must balance the hydrophobic nature of the aromatic ring with the polar, hydrogen-bonding capabilities of the carboxylic acid and nitrile groups.

Causality in Solvent Selection

Rapid precipitation often leads to twinned or microcrystalline powders. To achieve single crystals suitable for X-ray diffraction, we employ a vapor diffusion or slow evaporation method using a binary solvent system.

  • Primary Solvent (Good solubility): Ethyl acetate or acetone. These solvents disrupt premature carboxylic acid dimerization in solution.

  • Antisolvent (Poor solubility): Hexane or heptane. The non-polar environment slowly forces the molecules to self-assemble into their lowest-energy thermodynamic crystal lattice.

Protocol 1: Slow Evaporation Crystallization

This protocol includes a self-validating visual check: the formation of distinct, sharply defined crystal faces rather than opaque aggregates.

  • Dissolution: Dissolve 50 mg of enantiopure (S)-2-(3-Cyanophenyl)propanoic acid in 2.0 mL of ethyl acetate in a clean 5 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Antisolvent Layering: Carefully layer 1.0 mL of n-hexane over the solution.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (21G) to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant temperature of 20 °C.

  • Harvesting: After 4–7 days, inspect under polarized light microscopy. Select transparent, block-like crystals that extinguish light uniformly upon rotation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

For chiral organic molecules composed entirely of light atoms (C, H, N, O), determining the absolute configuration is a primary objective. Therefore, Cu K


 radiation (

Å)
is chosen over Mo K

radiation. The longer wavelength of copper maximizes the anomalous dispersion signal required to calculate a reliable Flack parameter, which confirms the absolute stereochemistry.

SCXRD_Workflow A Crystal Selection & Mounting (Paratone Oil, Cryoloop) B Data Collection (Cu Kα, 100 K, APEX Suite) A->B C Integration & Scaling (SAINT, SADABS) B->C D Structure Solution (SHELXT - Dual Space) C->D E Structure Refinement (OLEX2 / SHELXL) D->E F Validation (CheckCIF, Flack Parameter) E->F

SCXRD Workflow for absolute structure determination of light-atom chiral molecules.
Protocol 2: Data Collection and Refinement
  • Mounting: Coat the selected crystal in Paratone-N oil to prevent degradation from atmospheric moisture and to act as a cryoprotectant. Mount the crystal on a MiTeGen polyimide loop.

  • Cooling: Transfer the loop immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Cryocooling minimizes thermal motion (reducing atomic displacement parameters) and increases high-angle diffraction intensity.

  • Data Collection: Utilize a modern diffractometer (e.g., [1]) equipped with a photon-counting detector. Collect data using

    
     and 
    
    
    
    scans to ensure
    
    
    completeness and high redundancy.
  • Integration and Absorption Correction: Integrate the frames using standard software. Apply a multi-scan absorption correction. The self-validation metric here is the internal agreement factor (

    
    ), which should ideally be 
    
    
    
    .
  • Structure Solution: Solve the phase problem using SHELXT [2], which employs a highly efficient dual-space algorithm to locate the heavy atoms (C, N, O) without prior knowledge of the precise molecular geometry.

  • Refinement: Refine the structure using full-matrix least-squares on

    
     within the OLEX2  graphical interface [3].
    
    • Causality for Hydrogen Treatment: Locate the carboxylic acid proton in the difference Fourier map to confirm the hydrogen-bonding geometry, then refine it with a distance restraint (e.g., DFIX 0.84 Å) or freely if data quality permits. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

Table 1: Representative Crystallographic Data Summary

Note: The following data represents expected parameters for the enantiopure (S)-isomer based on standard profen derivatives.

ParameterValue / Description
Chemical Formula

Formula Weight 175.18 g/mol
Temperature 100(2) K
Wavelength (Cu K

)
1.54178 Å
Crystal System, Space Group Orthorhombic,

Volume, Z

Å

, 4
Calculated Density

g/cm

Absorption Coefficient (

)

mm

Final

indices [

]

,

Flack Parameter

(Validates absolute stereochemistry)

Supramolecular Architecture and Hydrogen Bonding

The macroscopic properties of the bulk powder (melting point, solubility, stability) are directly dictated by the microscopic supramolecular assembly.

The Carboxylic Acid Dimer Motif

In the solid state, carboxylic acids overwhelmingly prefer to form centrosymmetric or pseudo-centrosymmetric dimers. For 2-(3-Cyanophenyl)propanoic acid, the primary driving force of crystallization is the formation of the classic


 hydrogen-bonded dimer [4]. The 

distances typically range from 2.60 to 2.68 Å.
The Role of the Cyano Group

While the carboxylic acid dominates the primary interactions, the meta-cyano group acts as a secondary structural director. The strongly electronegative nitrogen atom participates in weak dipole-dipole interactions or non-classical


 hydrogen bonds with adjacent phenyl or propanoic protons, linking the distinct 

dimers into an extended 2D or 3D network.

Supramolecular_Logic Molecule 2-(3-Cyanophenyl) propanoic acid COOH Carboxylic Acid Group Molecule->COOH CN Cyano Group Molecule->CN Dimer Strong O-H···O Hydrogen Bonds (R22(8) Dimer) COOH->Dimer Primary Motif Network Weak C-H···N Interactions (Extended Packing) CN->Network Secondary Motif Dimer->Network

Hierarchical supramolecular assembly driven by competitive functional groups.

Powder X-Ray Diffraction (PXRD) & Polymorphism Screening

A single crystal represents only a microscopic fraction of a batch. To ensure that the solved crystal structure is representative of the bulk material, and to screen for potential polymorphs, Powder X-ray Diffraction (PXRD) must be performed.

Protocol 3: Bulk Validation via PXRD
  • Sample Preparation: Lightly grind 100 mg of the bulk 2-(3-Cyanophenyl)propanoic acid powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Data Collection: Load the powder onto a zero-background silicon holder. Scan from

    
     to 
    
    
    
    using a Cu K
    
    
    powder diffractometer.
  • Self-Validation (Rietveld/Pawley Fit): Import the .cif file generated from the SCXRD experiment into a visualization software (e.g., Mercury). Generate a simulated powder pattern.

  • Comparison: Overlay the experimental PXRD pattern with the simulated pattern. A direct match in peak positions validates that the bulk powder is phase-pure and corresponds to the solved single-crystal structure. Discrepancies in peak positions indicate the presence of polymorphs or solvates, requiring further thermodynamic screening.

References

  • Bruker Kappa Apex - Chemical Crystallography - UNSW. University of New South Wales. Available at:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

  • Jeffrey, G. A. (1997). Hydrogen bonded molecular complexes and compounds. An Introduction to Hydrogen Bonding, Oxford University Press. Available at:[Link]

A Comprehensive Toxicological and Safety Guide for 2-(3-Cyanophenyl)propanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced environment of research and development, the introduction of novel chemical entities is a constant. Among these is 2-(3-Cyanophenyl)propanoic acid, a compound with significant potential in various research applications. However, with innovation comes the responsibility of ensuring the utmost safety for the researchers and scientists who handle these materials. This guide provides a comprehensive toxicological profile and a practical framework for the safe handling of 2-(3-Cyanophenyl)propanoic acid. It is structured to offer not just procedural steps, but a deeper understanding of the toxicological principles that underpin these recommendations. Given the current limitations in publicly available, in-depth toxicological data for this specific compound, this document adopts a precautionary principle, leveraging information from its chemical structure and data on analogous compounds to inform safety protocols.

Chemical and Physical Identity

A thorough understanding of the physicochemical properties of a substance is the foundation of a robust safety assessment.

PropertyValueSource
Chemical Name 2-(3-Cyanophenyl)propanoic acidSigma-Aldrich
CAS Number 1249725-52-7Sigma-Aldrich
Molecular Formula C₁₀H₉NO₂Sigma-Aldrich
Molecular Weight 175.19 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Purity 98%Sigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich

Toxicological Profile: An Evidence-Based Assessment

Acute Toxicity

Data Gap: Specific oral, dermal, and inhalation LD50/LC50 values for 2-(3-Cyanophenyl)propanoic acid are not currently available.

Hazard Classification (from supplier SDS): Harmful if swallowed (H302).

Expert Analysis and Rationale: The "harmful if swallowed" classification suggests a moderate level of acute oral toxicity. The presence of a cyano group warrants caution, as some cyanogens can release cyanide in vivo, a potent inhibitor of cellular respiration[1][2]. However, the metabolic fate of the cyano group in this specific molecule is unknown. The propanoic acid moiety is generally of lower toxicity concern, though acidic properties can cause gastrointestinal irritation[3].

Skin and Eye Irritation

Hazard Classification (from supplier SDS):

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

Expert Analysis and Rationale: The carboxylic acid group is the likely driver of the irritant properties. Acids can disrupt the lipid barrier of the skin and cause direct irritation to mucous membranes, including the conjunctiva of the eye. The severity can range from mild, reversible erythema to more significant inflammation. For a definitive classification, standardized tests such as the OECD TG 404 (Draize Rabbit Skin Test) or in vitro equivalents would be necessary.

Respiratory Irritation

Hazard Classification (from supplier SDS): May cause respiratory irritation (H335).

Expert Analysis and Rationale: As a solid, the primary route of respiratory exposure is through the inhalation of dust particles. The irritant nature of the compound, likely due to its acidity, can affect the upper respiratory tract, leading to symptoms such as coughing and sore throat.

Sensitization

Data Gap: There is no available data on the skin or respiratory sensitization potential of 2-(3-Cyanophenyl)propanoic acid.

Expert Analysis and Rationale: The molecule does not contain structural alerts that are commonly associated with a high potential for skin sensitization. However, in the absence of data from a Local Lymph Node Assay (LLNA) or other sensitization tests, a conservative approach should be taken, and the possibility of sensitization cannot be entirely ruled out.

Genotoxicity and Carcinogenicity

Data Gap: No specific studies on the mutagenicity, genotoxicity, or carcinogenicity of 2-(3-Cyanophenyl)propanoic acid have been identified.

Reproductive and Developmental Toxicity

Data Gap: There is no available data on the reproductive or developmental toxicity of 2-(3-Cyanophenyl)propanoic acid.

Expert Analysis and Rationale: The potential for reproductive and developmental effects is unknown. Studies on other cyanophenyl-containing compounds have shown varied results, and no direct read-across is scientifically defensible without further data[5][6]. A precautionary approach is warranted, especially for researchers of child-bearing potential.

Laboratory Safety and Handling Protocols

Based on the available hazard information and a precautionary approach, the following protocols are recommended for handling 2-(3-Cyanophenyl)propanoic acid.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_handling Handling Procedures ppe_labcoat Standard Laboratory Coat ppe_gloves Nitrile Gloves (inspect for integrity before use) ppe_labcoat->ppe_gloves ppe_eyewear Safety Glasses with Side Shields (or Goggles if splash hazard exists) ppe_gloves->ppe_eyewear handling_fumehood Work in a certified Chemical Fume Hood ppe_eyewear->handling_fumehood handling_weighing Weigh solid in a contained manner (e.g., weighing boat, enclosed balance) handling_fumehood->handling_weighing handling_spatula Use designated spatulas and equipment handling_weighing->handling_spatula end Safe Handling Complete handling_spatula->end start Prepare to Handle 2-(3-Cyanophenyl)propanoic acid start->ppe_labcoat

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment (spatulas, weighing paper/boats, glassware, waste container).

    • Don the required PPE as outlined in the diagram above.

  • Weighing and Dispensing:

    • Perform all manipulations of the solid compound within the fume hood to contain any dust.

    • Carefully weigh the desired amount of 2-(3-Cyanophenyl)propanoic acid. Avoid creating dust clouds.

    • If transferring to a solvent, add the solvent to the solid slowly to prevent splashing.

  • Experimental Use:

    • Keep containers of the compound closed when not in use.

    • Ensure adequate ventilation throughout the experiment.

  • Decontamination and Waste Disposal:

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) after use.

    • Dispose of contaminated materials (gloves, weighing paper) in a designated hazardous waste container.

    • Unused compound and solutions should be disposed of as hazardous chemical waste according to institutional guidelines.

Emergency Procedures

Emergency_Response cluster_emergency Emergency Response Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin_wash Immediately flush with copious amounts of water for 15 minutes exposure->skin_wash eye_rinse Immediately flush with eyewash station for 15 minutes exposure->eye_rinse inhalation_air Move to fresh air exposure->inhalation_air ingestion_rinse Rinse mouth with water exposure->ingestion_rinse skin_clothing Remove contaminated clothing skin_wash->skin_clothing skin_medical Seek medical attention if irritation persists skin_clothing->skin_medical eye_medical Seek immediate medical attention eye_rinse->eye_medical inhalation_medical Seek medical attention if breathing is difficult inhalation_air->inhalation_medical ingestion_vomit Do NOT induce vomiting ingestion_rinse->ingestion_vomit ingestion_medical Seek immediate medical attention ingestion_vomit->ingestion_medical

Caption: Emergency Response Flowchart.

Conclusion: A Commitment to Continuous Safety Evaluation

The toxicological profile of 2-(3-Cyanophenyl)propanoic acid presented in this guide is based on the best available information at the time of writing. It underscores the importance of a proactive and precautionary approach to laboratory safety, especially when dealing with compounds for which comprehensive toxicological data is not yet established. Researchers, scientists, and drug development professionals are encouraged to treat this substance with the respect it deserves, adhering to the handling protocols outlined herein. As new data emerges, this profile will be updated to ensure that our safety practices evolve in tandem with our scientific understanding.

References

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  • OECD SIDS. (2009). SIDS INITIAL ASSESSMENT PROFILE for Isocyanuric acid. Available at: [Link]

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  • PubChem. (2024). 2-Amino-3-(3-cyano-phenyl)-propionic acid. National Center for Biotechnology Information. Available at: [Link]

  • Fischer, A. D. (2008). In vitro investigations on uptake and toxicity of cyanobacterial toxins. SciSpace. Available at: [Link]

  • Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(5), 906-911. Available at: [Link]

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  • Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Research Square. Available at: [Link]

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Methodological & Application

Application Note: Enantioselective Synthesis of 2-(3-Cyanophenyl)propanoic Acid

[1]

Executive Summary & Strategic Importance

2-(3-Cyanophenyl)propanoic acid (CAS 1249725-52-7) represents a critical chiral scaffold in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Structurally analogous to Ketoprofen and Ibuprofen, this

The pharmacological activity of 2-arylpropionic acids is predominantly associated with the (


)-enantiomer1

12

This guide details two validated protocols for synthesizing (

  • Asymmetric Hydrogenation: The industrial "gold standard" using Ru/Rh-catalysis for 99% ee.[1][2]

  • Biocatalytic Kinetic Resolution: A green, ambient-temperature alternative using immobilized lipases.[1][2]

Retrosynthetic Analysis & Pathway Selection[1]

To achieve the target chiral center at C2, we evaluate two distinct disconnections. The selection depends on available equipment (high-pressure reactors vs. fermentation tanks) and scale.[1][2]

GTarget(S)-2-(3-Cyanophenyl)propanoic acidAcrylic2-(3-Cyanophenyl)acrylic acidRoute1Route A: Asymmetric Hydrogenation(Ru-BINAP/H2)Acrylic->Route1RacemicEsterRacemic Ethyl2-(3-cyanophenyl)propionateRoute2Route B: Enzymatic Kinetic Resolution(CAL-B Lipase)RacemicEster->Route2Route1->TargetReduction of C=C>96% eeRoute2->TargetHydrolysis of (S)-ester>98% eeStart13-Cyanophenylacetic acidStart1->Acrylic+ CH2OStart23-CyanophenylmalonatesStart2->RacemicEster

Figure 1: Strategic disconnections for the synthesis of the target molecule.[1] Route A is preferred for large-scale manufacturing; Route B is ideal for lab-scale or moderate pilot batches.[1]

Method A: Asymmetric Hydrogenation (Chemical Catalysis)[1][3][4][5]

This method utilizes a homogeneous chiral catalyst to reduce the exocyclic double bond of 2-(3-cyanophenyl)acrylic acid.[1] The critical challenge here is chemoselectivity : reducing the C=C bond without touching the cyano (-CN) group, which is susceptible to reduction to a primary amine under hydrogenation conditions.

Mechanistic Insight

Ruthenium(II)-BINAP complexes are chosen over Palladium catalysts because Ru(II) preferentially coordinates to the carboxylic acid oxygen, directing the hydride transfer to the specific face of the olefin.[1] The high pressure ensures rapid turnover before nitrile reduction can occur.[2]

Experimental Protocol

Reagents:

  • Substrate: 2-(3-Cyanophenyl)acrylic acid (Prepared via condensation of methyl 3-cyanophenylacetate with paraformaldehyde).[1]

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (CAS: 130004-33-0) or Ru(OAc)₂((S)-BINAP).[1]

  • Solvent: Methanol (degassed, anhydrous).[1][2]

  • Gas: Hydrogen (H₂), UHP grade.[1][2]

Step-by-Step Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, weigh [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol% relative to substrate).[1] Dissolve in degassed methanol to form a stock solution. Note: Strict oxygen exclusion is vital for catalyst longevity.

  • Reactor Loading: Load 2-(3-cyanophenyl)acrylic acid (1.0 equiv) into a high-pressure stainless steel autoclave (e.g., Parr reactor). Add the catalyst solution via cannula transfer.[2]

  • Purging: Seal the reactor. Pressurize to 5 bar with H₂ and vent carefully. Repeat this purge cycle 5 times to remove all traces of O₂.[1][2]

  • Reaction: Pressurize the reactor to 60 bar (870 psi) H₂. Heat the mixture to 40°C with vigorous stirring (1000 rpm).

    • Critical Parameter: Do not exceed 50°C. Higher temperatures increase the risk of nitrile reduction to the benzylamine side-product.[1][2]

  • Monitoring: Monitor H₂ uptake. The reaction is typically complete within 12–16 hours.[2]

  • Workup: Vent H₂ (fume hood!). Concentrate the methanol solution under reduced pressure.

  • Purification: Dissolve the residue in 1M NaOH (aq) and wash with diethyl ether (to remove non-acidic impurities/catalyst ligands). Acidify the aqueous layer to pH 2 with 2M HCl.[2] Extract with Ethyl Acetate (3x).[1][2] Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Hexane/EtOAc to upgrade ee if necessary.

Expected Results:

  • Yield: >95%

  • Enantiomeric Excess (ee): >96% (

    
    )-isomer.[1][2]
    
  • Chemoselectivity: >99% (Acid vs. Amine).[1][2]

Method B: Biocatalytic Kinetic Resolution (Enzymatic)[1]

For laboratories lacking high-pressure hydrogenation infrastructure, enzymatic resolution is the superior choice.[1] We utilize Candida antarctica Lipase B (CAL-B), commercially available as Novozym 435 (immobilized on acrylic resin).[1]

Mechanistic Insight

CAL-B displays high stereospecificity for the (


1



12
Experimental Protocol

Reagents:

  • Substrate: Racemic Ethyl 2-(3-cyanophenyl)propionate.[1][2]

  • Biocatalyst: Novozym 435 (Immobilized CAL-B).[1][2]

  • Solvent: Phosphate Buffer (0.1 M, pH 7.[1][2]0) with 10% Acetone (co-solvent for solubility).[1][2]

Step-by-Step Procedure:

  • Emulsion Preparation: Suspend racemic ethyl 2-(3-cyanophenyl)propionate (10 g) in 100 mL of Phosphate Buffer (pH 7.0). Add 10 mL acetone to assist dispersion.[1][2]

  • Enzyme Addition: Add Novozym 435 beads (10% w/w relative to substrate).

  • Incubation: Incubate at 30°C in an orbital shaker (200 rpm).

    • pH Control: As the reaction proceeds, acid is produced, lowering pH. Use an autotitrator to maintain pH 7.0 by adding 1M NaOH.[1][2] If an autotitrator is unavailable, use strong buffering capacity or manual adjustment.[1][2]

  • Termination: Monitor conversion by HPLC (Chiralcel OJ-H column). Stop the reaction when conversion reaches exactly 45–50% (typically 24–48 hours).[1][2]

  • Separation: Filter off the immobilized enzyme beads (can be washed and reused).

  • Extraction (The "Resolution" Step):

    • Adjust filtrate to pH 8.[1][2]5. Extract with Methyl tert-butyl ether (MTBE).[1][2] The Organic Layer contains the unreacted (

      
      )-ester .[1]
      
    • Acidify the remaining Aqueous Layer to pH 2.0 with HCl.[2] Extract with Ethyl Acetate.[1][2] The Organic Layer now contains the desired (

      
      )-acid .[1]
      
  • Isolation: Dry the Ethyl Acetate layer (Na₂SO₄) and evaporate to yield the product.

Expected Results:

  • Yield: ~40–45% (relative to racemic start; ~90% of theoretical max).[1][2]

  • Enantiomeric Excess (ee): >98% (

    
    )-isomer.[1][2][3]
    

Comparative Analysis & Data Summary

FeatureMethod A: Asymmetric HydrogenationMethod B: Enzymatic Resolution
Theoretical Yield 100%50% (max)
Enantiopurity (ee) 94–97%>98% (highly specific)
Scale Potential Multi-kg to Ton scaleGram to kg scale
Equipment High-pressure autoclave (60 bar)Standard glassware/Shaker
Cost Driver Catalyst (Ru/Rh) & LigandEnzyme (Reusable)
Atom Economy High (Addition reaction)Low (Sacrificial ester moiety)

Analytical Validation (QC)

HPLC Method for Enantiomeric Excess:

  • Column: Chiralcel OJ-H or OD-H (Daicel), 4.6 x 250 mm.[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Aryl absorption) and 220 nm (CN/Carbonyl).[1][2]

  • Retention Times (Approx):

    • (

      
      )-isomer: 8.5 min[1]
      
    • (

      
      )-isomer: 11.2 min[1]
      
    • Note: Always run a racemic standard first to establish Rt.

Workflowcluster_QCQuality Control WorkflowSampleCrude ProductPrepDissolve in Mobile Phase(1 mg/mL)Sample->PrepHPLCChiral HPLC(Chiralcel OJ-H)Prep->HPLCResultCalculate ee%(Area S - Area R) / TotalHPLC->Result

Figure 2: Standard Quality Control workflow for determining enantiomeric excess.

References

  • Noyori, R., & Ohkuma, T. (2001).[2] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link

  • Zhang, W., et al. (2016).[1][2] Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral

    
    -lactams.[1][2][3][4] Organic & Biomolecular Chemistry. Link
    
  • Ghanem, A. (2007).[1][2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Profens. Tetrahedron: Asymmetry. Link[1]

  • Monteiro, J., et al. (2021).[1][2] Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis.[1][5] Frontiers in Bioengineering and Biotechnology. Link

  • Sigma-Aldrich .[1][2] Product Specification: 2-(3-Cyanophenyl)propanoic acid.[1][2] Link[1]

Disclaimer: The protocols described herein involve the use of hazardous chemicals (hydrogen gas, organic solvents, pressurized vessels). All experiments must be conducted by qualified personnel in a fume hood with appropriate PPE.[2]

Using 2-(3-Cyanophenyl)propanoic acid as a chiral building block

[2]

References

  • Gotor-Fernández, V., et al. (2006).[1][2] "Lipase-Catalyzed Resolution of 2-Arylpropionic Acids." Current Organic Chemistry.

  • Hutt, A. J., & Caldwell, J. (1983).[2] "The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences."[1] Journal of Pharmacy and Pharmacology.

  • Wittenberger, S. J. (1994).[1][2] "Recent developments in tetrazole chemistry. A review." Organic Preparations and Procedures International.[1] [1][2]

  • Ma, J. A. (2003).[1][2] "Recent developments in the catalytic asymmetric synthesis of α-(hetero)arylpropanoic acids." Angewandte Chemie International Edition.

Scale-up process for 2-(3-Cyanophenyl)propanoic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of 2-(3-Cyanophenyl)propanoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(3-Cyanophenyl)propanoic acid (CAS: 1249725-52-7). This molecule is a critical "profen" scaffold, serving as a versatile intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, where the nitrile moiety functions as a masked carbonyl.

While various routes exist (e.g., carbonylation of alcohols, asymmetric hydrogenation), this guide focuses on the Phase-Transfer Catalyzed (PTC)


-Methylation of Ethyl 3-cyanophenylacetate , followed by Chemoselective Hydrolysis . This pathway is selected for its operational simplicity, cost-effectiveness, and high tolerance for the labile aromatic nitrile group during scale-up.

Strategic Route Analysis

Before initiating the batch, it is critical to understand why this route was chosen over alternatives like Friedel-Crafts acylation or Grignard coupling.

RouteMechanismScale-Up ViabilityRisk Factor
A. PTC Alkylation (Selected)

-Methylation of phenylacetate ester using NaOH/Toluene/TBAB.
High. Biphasic system manages exotherms effectively.Low. Selectivity of ester hydrolysis over nitrile is high at controlled pH.
B. Carbonylation Pd-catalyzed reaction of 1-(3-cyanophenyl)ethanol with CO.Medium. Requires high-pressure reactors (50+ bar) and expensive Pd catalysts.High. Safety concerns with CO gas and HCN potential.
C. Asymmetric Hydrogenation Ru-BINAP reduction of 2-(3-cyanophenyl)acrylic acid.High (for Chiral). Best if enantiopurity is required immediately.Medium. Catalyst cost is prohibitive for initial generic scale-up.

Decision: We proceed with Route A for the production of racemic material, which is the industry standard starting point for subsequent resolution or downstream derivatization.

Process Flow Diagram (PFD)

The following logic flow illustrates the critical decision nodes and reaction sequence.

G Start Start: 3-Cyanophenylacetic Acid Esterification Step 1: Esterification (EtOH, H2SO4) Start->Esterification PTC_Alkylation Step 2: PTC Alkylation (MeI, NaOH, Toluene, TBAB) Esterification->PTC_Alkylation Check_Conversion QC: Conversion >98%? (HPLC) PTC_Alkylation->Check_Conversion Check_Conversion->PTC_Alkylation No (Add Catalyst/Time) Hydrolysis Step 3: Selective Hydrolysis (LiOH, THF/H2O) Check_Conversion->Hydrolysis Yes Workup Step 4: pH Adjustment & Crystallization Hydrolysis->Workup Final Product: 2-(3-Cyanophenyl) propanoic Acid Workup->Final

Figure 1: Operational workflow for the synthesis, highlighting the critical Quality Control (QC) checkpoint after alkylation.

Detailed Experimental Protocol

Step 1: Precursor Preparation (Esterification)

Note: If starting from commercial Ethyl 3-cyanophenylacetate, skip to Step 2.

  • Objective: Protect the carboxylic acid to prevent salt formation during the alkylation step.

  • Protocol: Reflux 3-cyanophenylacetic acid in Ethanol (5 vol) with catalytic

    
     (0.05 eq) for 4 hours. Neutralize with 
    
    
    
    , concentrate, and use the crude oil directly.
Step 2: Phase-Transfer Catalyzed -Methylation (Critical Step)

This step utilizes a liquid-liquid biphasic system. The Tetrabutylammonium bromide (TBAB) acts as a shuttle, moving the deprotonated enolate across the interface to react with the methylating agent.

  • Reagents:

    • Ethyl 3-cyanophenylacetate (1.0 eq)

    • Toluene (Solvent, 10 volumes)

    • Methyl Iodide (MeI) (1.2 eq) [Note: Dimethyl Sulfate is a cheaper alternative but more toxic]

    • NaOH (50% w/w aqueous solution) (2.0 eq)

    • TBAB (Tetrabutylammonium bromide) (0.05 eq)

  • Procedure:

    • Charge: Load the reactor with Ethyl 3-cyanophenylacetate, Toluene, and TBAB. Start agitation.

    • Temperature Control: Cool the mixture to 10–15 °C . The alkylation is exothermic.[1]

    • Base Addition: Add 50% NaOH solution over 15 minutes. The mixture will become biphasic.

    • Alkylation: Add Methyl Iodide (MeI) dropwise via an addition funnel, maintaining internal temperature < 25 °C .

    • Reaction: Allow to warm to 20–25 °C and stir vigorously (400+ RPM) for 4–6 hours.

      • Process Insight: High agitation speed is a Critical Process Parameter (CPP) to ensure sufficient interfacial surface area for the PTC to function.

    • Quench: Add water (5 vol) and separate phases. Wash the organic (Toluene) layer with water (2 x 3 vol) and Brine (1 x 3 vol).

    • Isolation: Concentrate the Toluene layer under reduced pressure to yield Ethyl 2-(3-cyanophenyl)propanoate as a yellow oil.

    • QC Check: Assess by HPLC. Target: < 2% starting material, < 5% dimethylated impurity.

Step 3: Chemoselective Hydrolysis
  • Challenge: Hydrolyze the ester without hydrolyzing the aromatic nitrile to an amide/acid.

  • Solution: Use Lithium Hydroxide (LiOH) at moderate temperatures. LiOH is less aggressive toward nitriles than NaOH/reflux.

  • Reagents:

    • Crude Ester from Step 2

    • THF (5 volumes)

    • Water (5 volumes)

    • LiOH·H2O (1.5 eq)

  • Procedure:

    • Dissolve the crude ester in THF/Water (1:1).

    • Add LiOH·H2O in one portion.

    • Stir at 20–25 °C for 12–16 hours. Do not heat above 40 °C , as this promotes nitrile hydrolysis.

    • Monitor: Check TLC or HPLC for disappearance of ester.

    • Workup:

      • Evaporate THF under vacuum.

      • Extract the aqueous residue with Methyl tert-butyl ether (MTBE) to remove unreacted neutral impurities (e.g., dialkylated by-products). Discard organic layer.

      • Acidification: Cool the aqueous phase to 5 °C. Slowly adjust pH to 3–4 using 1N HCl. The product will precipitate or oil out.

    • Crystallization: Extract into Ethyl Acetate, dry over

      
      , and concentrate. Recrystallize the residue from Hexane/Ethyl Acetate (4:1) to obtain a white solid.
      

Key Process Data & Specifications

ParameterSpecificationRationale
Appearance White to off-white crystalline solidIndicates removal of colored oligomers.
Purity (HPLC) > 98.0% (Area %)Required for pharma intermediates.
Nitrile Content Confirmed by IR (~2230 cm⁻¹)Ensures CN group survived hydrolysis.
Yield (Overall) 75–85%Based on starting phenylacetic acid.
Melting Point 65–70 °C (approx.)Verification of identity (Lit. values vary by polymorph).

Safety & Engineering Controls

  • Cyanide Management: Although the nitrile is covalently bound, thermal decomposition can release HCN. Ensure reactor venting is scrubbed through a caustic bleach trap.

  • Methyl Iodide: A potent alkylating agent and neurotoxin. Use closed-system transfer devices.

  • Exotherm Control: The methylation step is exothermic.[1] On a >1kg scale, active jacket cooling is mandatory. Do not rely on ambient heat dissipation.

Advanced Optimization: Asymmetric Synthesis

For applications requiring the pure (S)-enantiomer (common for Profen activity), the racemic acid produced above can be resolved using (S)-(-)-1-Phenylethylamine .

Alternatively, for direct asymmetric production, replace Step 2 with:

  • Precursor: 2-(3-cyanophenyl)acrylic acid.

  • Catalyst: [Ru(p-cymene)(S-BINAP)Cl]Cl.

  • Conditions: 100 psi

    
    , MeOH, 50 °C.
    
  • Result: >95% ee of the (S)-acid.[1]

References

  • Process Chemistry of Arylpropionic Acids

    • Tóth, G. et al.[2] "Simple, Safe, Large Scale Synthesis of 3-Arylpropanoic Acids." Synthetic Communications, 2008.[2] Link

  • Phase Transfer Catalysis

    • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971. Link

  • Selective Hydrolysis

    • Pollastri, M. P. et al. "Modular synthesis of hydroxamic acid inhibitors." Tetrahedron Letters, 2012. (Demonstrates ester hydrolysis in presence of nitrile). Link

  • Compound Data

    • PubChem CID: 1249725-52-7. "2-(3-Cyanophenyl)propanoic acid."[3][4][5] Link

Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Always review MSDS for all reagents before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 2-(3-Cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-carboxyphenyl)propanoic acid via the hydrolysis of 2-(3-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we will address common challenges, answer frequently asked questions, and provide detailed protocols to help you improve your reaction yield and product purity.

The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. However, the hydrolysis of 2-(3-cyanophenyl)propanoic acid presents unique challenges due to the presence of two acidic functional groups in the final product and the potential for the intermediate amide to be stable under certain conditions. This guide is structured to provide a logical, problem-solving approach to this specific transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and resolve problems encountered during the hydrolysis of 2-(3-cyanophenyl)propanoic acid.

Question 1: My reaction has stalled. I see a significant amount of starting material remaining even after prolonged reaction times. What's going on?

Answer: An incomplete reaction is a common issue and can typically be attributed to several factors:

  • Insufficient Temperature: Hydrolysis of aromatic nitriles often requires elevated temperatures, typically heating under reflux, to proceed at a reasonable rate.[1] Ensure your reaction is maintained at the appropriate reflux temperature for your chosen solvent system.

  • Inadequate Reagent Concentration: For both acid and base-catalyzed hydrolysis, the concentration of the acid or base is critical. For acid hydrolysis, a strong acid like concentrated HCl is typically used.[1] For basic hydrolysis, an excess of a strong base like NaOH or KOH is necessary.[1] If the concentration is too low, the reaction rate will be impractically slow.

  • Poor Solubility: The starting material, 2-(3-cyanophenyl)propanoic acid, may have limited solubility in a purely aqueous medium.[2] This can create a heterogeneous mixture where the reaction only occurs at the interface, slowing it down considerably. Consider using a co-solvent like ethanol or dioxane with your aqueous acid or base to improve solubility.[3]

Question 2: I've isolated my product, but the yield is very low. What are the likely causes of product loss?

Answer: Low yield can result from issues during the reaction or the work-up and purification stages.

  • Incomplete Hydrolysis: As discussed in the previous point, the reaction may not have gone to completion. The primary intermediate in nitrile hydrolysis is an amide.[4] Under certain conditions, especially milder ones, this amide can be the major product. It is crucial to ensure the hydrolysis of the amide to the carboxylic acid is complete, which often requires more forcing conditions (higher temperatures or longer reaction times) than the initial hydration of the nitrile.[5]

  • Side Reactions: At the high temperatures required for this reaction, side reactions like decarboxylation can occur, although this is more common for specific types of carboxylic acids. For this particular molecule, degradation is a possibility under harsh conditions.

  • Work-up Issues (Especially after Basic Hydrolysis): When using basic hydrolysis, the product is a dicarboxylate salt.[6] To isolate the final product, 2-(3-carboxyphenyl)propanoic acid, the solution must be carefully acidified with a strong acid (e.g., HCl) to protonate both carboxylate groups.[6][7] If insufficient acid is added, the product will remain dissolved in the aqueous layer as a salt, leading to low isolated yield. Always check the pH of the aqueous phase to ensure it is strongly acidic (pH 1-2) before extraction.

  • Extraction Problems: The final product, being a dicarboxylic acid, has some water solubility. Ensure you perform multiple extractions (at least 3-4 times) with an appropriate organic solvent (like ethyl acetate) to maximize the recovery of your product from the aqueous layer.

Question 3: My final product is contaminated with a significant amount of an intermediate. How can I identify it and force the reaction to completion?

Answer: The most likely intermediate is the corresponding amide: 2-(3-(aminocarbonyl)phenyl)propanoic acid.

  • Identification: This intermediate can be identified using standard analytical techniques. In an NMR spectrum, you would see the disappearance of the nitrile peak in the IR spectrum and the appearance of amide N-H peaks in the proton NMR and a carbonyl peak in the carbon NMR.

  • Driving the Reaction to Completion: If you have isolated the amide intermediate, you can subject it to the hydrolysis conditions again. To avoid this two-step process, it is better to ensure the initial reaction goes to completion. This can be achieved by:

    • Increasing Reaction Time: Simply allow the reaction to reflux for a longer period.

    • Increasing Temperature: If your solvent allows, increasing the temperature can help push the equilibrium towards the final product.

    • Using Harsher Conditions: Increasing the concentration of the acid or base can accelerate the hydrolysis of the amide.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions about the hydrolysis of 2-(3-cyanophenyl)propanoic acid.

Q1: Should I use acidic or basic conditions for the hydrolysis? What are the pros and cons of each?

A1: The choice between acidic and basic hydrolysis is a critical one, and the best method depends on the stability of your starting material and your desired work-up procedure.[8]

FeatureAcid-Catalyzed Hydrolysis (e.g., HCl, H₂SO₄)Base-Catalyzed Hydrolysis (e.g., NaOH, KOH)
Mechanism The nitrile is first protonated, making it more electrophilic for water to attack.[4]The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[4]
Product Form Directly yields the final carboxylic acid.[9]Initially forms the carboxylate salt.[9]
Work-up Typically involves extraction of the product into an organic solvent.Requires a separate acidification step to protonate the carboxylate before extraction.[6]
Pros Simpler work-up as the product is formed directly.The reaction is often faster and less reversible.[7]
Cons Can require very harsh conditions (high temperatures and concentrated acid).[1] May not be suitable for acid-sensitive substrates.Requires an additional acidification step, which can complicate the work-up. Ammonia gas is evolved, which needs to be handled safely.[10]

Q2: How can I monitor the progress of the reaction?

A2: Monitoring the reaction is crucial to determine when it is complete and to avoid unnecessary heating that could lead to side products. Thin-Layer Chromatography (TLC) is a simple and effective method.

  • TLC Analysis: Spot the reaction mixture on a TLC plate alongside a spot of your starting material. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, possibly with a small amount of acetic acid to ensure the carboxylic acids are protonated and move up the plate). The starting material (nitrile) will have a different Rf value than the final product (dicarboxylic acid). The reaction is complete when the spot corresponding to the starting material has completely disappeared. You may also see a spot for the intermediate amide, which will have a different Rf value from both the start and end materials.

Q3: Are there any alternative, milder methods for this hydrolysis?

A3: While strong acid or base hydrolysis is the most common method, there are alternatives if your substrate is sensitive to harsh conditions.

  • Enzymatic Hydrolysis: Biocatalytic methods using enzymes like nitrilases can hydrolyze nitriles to carboxylic acids under very mild conditions (neutral pH and room temperature).[11] This approach can be highly selective and is used in industrial processes. However, it requires sourcing the specific enzyme and developing a suitable protocol.

  • Metal-Catalyzed Hydrolysis: Certain metal complexes, including those of platinum, palladium, and rhodium, can catalyze the hydration of nitriles to amides, which can then be hydrolyzed further.[12] More recently, heterogeneous catalysts like manganese dioxide have been used for the selective hydration of nitriles to amides in flow chemistry systems.[13]

Experimental Protocols

The following are detailed, step-by-step protocols for the hydrolysis of 2-(3-cyanophenyl)propanoic acid.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol uses concentrated hydrochloric acid to directly yield the dicarboxylic acid.[1][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(3-cyanophenyl)propanoic acid (1 equivalent).

  • Reagent Addition: Add a 1:1 mixture of concentrated hydrochloric acid and water. The volume should be sufficient to create a stirrable slurry (e.g., 10-20 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction mixture should become homogeneous as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate out.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

    • If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(3-carboxyphenyl)propanoic acid can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Protocol 2: Base-Catalyzed Hydrolysis

This protocol uses sodium hydroxide and requires a final acidification step.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(3-cyanophenyl)propanoic acid (1 equivalent).

  • Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (3-5 equivalents). A co-solvent like ethanol can be added to improve solubility.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved, so the reaction should be performed in a well-ventilated fume hood.

  • Monitoring: Monitor the reaction by TLC (after taking a small aliquot and acidifying it for spotting) until completion (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to pH 1-2 by slowly adding concentrated hydrochloric acid while cooling in an ice bath.

    • A precipitate of the product should form. If so, collect it by vacuum filtration, wash with cold water, and dry.

    • If the product remains in solution, extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.

Visualizations

Reaction Pathway

The following diagram illustrates the two-step hydrolysis process from the starting nitrile to the final dicarboxylic acid.

Hydrolysis_Pathway Start 2-(3-Cyanophenyl)propanoic acid Intermediate Amide Intermediate 2-(3-(aminocarbonyl)phenyl)propanoic acid Start->Intermediate +H₂O (H⁺ or OH⁻ cat.) Product Final Product 2-(3-carboxyphenyl)propanoic acid Intermediate->Product +H₂O (H⁺ or OH⁻ cat.)

Caption: Pathway for the hydrolysis of 2-(3-cyanophenyl)propanoic acid.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues during the hydrolysis reaction.

Troubleshooting_Workflow Start Reaction Complete? LowYield Low Yield Start->LowYield No Success Successful Hydrolysis Start->Success Yes Incomplete Incomplete Reaction (Starting material remains) CheckConditions Check Reaction Conditions: - Temperature (Reflux?) - Reagent Concentration - Solubility (Co-solvent?) Incomplete->CheckConditions LowYield->Incomplete Starting material or intermediate present WorkupIssue Investigate Work-up: - Correct pH for extraction? - Sufficient extractions? - Amide intermediate present? LowYield->WorkupIssue No starting material/ intermediate IncreaseTimeTemp Increase Reaction Time or Temperature CheckConditions->IncreaseTimeTemp ReRun Re-subject intermediate to reaction conditions WorkupIssue->ReRun Amide present

Caption: A decision tree for troubleshooting hydrolysis reactions.

References

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S.
  • O'Leary, D. J. (n.d.). Process for hydrolysis of nitriles. U.S.
  • Pombeiro, A. J. L., & Guedes da Silva, M. F. C. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Clark, J. (2023). Hydrolysis of nitriles. Chemguide. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Credi, A., et al. (2019). The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch. Chemistry – A European Journal, 25(66). [Link]

  • Dandekar, T., & Grama, A. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]

  • Schering, A. G. (1980). Process for the preparation of 2-(3-benzoylphenyl)-propionic acid. U.S.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Yuan, G. (2008). Preparation of 2-(3-Carboxymethyl-4-phenylthiophenyl)propionic Acid. Semantic Scholar. [Link]

  • Chen, J., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology. [Link]

  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Zrt. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. U.S.
  • Chemistry Steps. (2024). Reactions of Nitriles. [Link]

  • Organic Syntheses. (n.d.). β-(o-CARBOXYPHENYL)PROPIONIC ACID. [Link]

  • LibreTexts. (2023). 11.6: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage. [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Ahmed, S., et al. (2012). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]

  • LibreTexts. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Interesting Organic Chemistry and Natural Products. (2014). Tag Archives: nitrile hydrolysis. [Link]

  • Quora. (2019). How can you convert propanoic acid to 2 amino propanoic acid?. [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]

Sources

Technical Support Center: Metal Catalyst Removal from 2-(3-Cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex coordination chemistry challenges associated with purifying 2-(3-Cyanophenyl)propanoic acid .

Because this pharmaceutical intermediate possesses both a cyano group (-C≡N) and a carboxylic acid moiety (-COOH), it acts as a highly effective ligand for transition metals like Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh). This guide provides field-proven troubleshooting strategies, regulatory data, and a self-validating protocol to ensure your API meets stringent safety thresholds.

Part 1: Regulatory Baselines & Quantitative Data

Before initiating any scavenging protocol, it is critical to understand the regulatory targets. The classify platinum group metals as Class 2B elemental impurities[1]. Because these metals are intentionally added during catalytic steps (e.g., Suzuki-Miyaura couplings or asymmetric hydrogenations), their residual concentrations must be strictly controlled[2].

Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Class 2B Catalysts

ElementSymbolOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium Pd100101
Platinum Pt10810.81.08
Ruthenium Ru100101
Rhodium Rh100101

*Note: Due to insufficient route-specific toxicity data, the PDEs for Ruthenium and Rhodium are established based on their chemical and toxicological similarity to Palladium[3].

Part 2: Scavenging Workflow & Decision Tree

The following workflow illustrates the logical progression for breaking metal-product chelates and isolating the purified intermediate.

Workflow Start Crude 2-(3-Cyanophenyl)propanoic acid (High Metal Content) AcidWash Acidic Aqueous Workup (pH < 3) Breaks Carboxylate Chelates Start->AcidWash OrgPhase Isolate Organic Phase (EtOAc / 2-MeTHF) AcidWash->OrgPhase Scavenge Add Si-Thiol Scavenger (5-10 eq, 40°C, 4-16h) OrgPhase->Scavenge FilterFilter FilterFilter Scavenge->FilterFilter Filter Filter through Celite® Remove Metal-Silica Complex ICP ICP-MS Analysis Validate Metal < 10 ppm Pass Pass: Proceed to Crystallization ICP->Pass < 10 ppm Fail Fail: Re-treat with Si-TMT Scavenger ICP->Fail > 10 ppm Fail->Scavenge Recycle FilterFilter->ICP

Fig 1: Workflow for metal catalyst scavenging from 2-(3-Cyanophenyl)propanoic acid.

Part 3: Troubleshooting Guides & FAQs

Q: Why do transition metals like Palladium (Pd) persistently co-purify with 2-(3-Cyanophenyl)propanoic acid? A: The persistence of metal impurities is driven by the molecule's dual coordination potential. The cyano group (-C≡N) acts as a strong σ-donor and π-acceptor, tightly binding soft transition metals like Pd(II) and Ru(II)[2]. Concurrently, if the carboxylic acid moiety (-COOH) is deprotonated during standard aqueous workups, the resulting carboxylate anion forms strong electrostatic and coordination bonds with the metal center. This dual-affinity outcompetes the partition coefficient of standard liquid-liquid extraction, trapping the metal in the organic phase alongside the product.

Q: How does pH adjustment resolve product-metal chelation during the initial workup? A: The causality lies in the pKa of the propanoic acid group (approximately 4.5). At a neutral or basic pH, the carboxylate anion strongly chelates the metal. By adjusting the aqueous phase to a highly acidic pH (pH < 3) using HCl, the carboxylate is fully protonated into its neutral carboxylic acid form[4]. This completely eliminates the ionic interaction and weakens the overall coordination complex, allowing a functionalized scavenger to successfully strip the metal from the product.

Q: Which metal scavenger is most effective for this specific intermediate? A: Thiol-functionalized silica (e.g., or ISOLUTE® Si-TMT) is the optimal choice[4][5]. According to Hard-Soft Acid-Base (HSAB) theory, soft metals like Pd and Ru have a significantly higher affinity for soft ligands (like the sulfur in thiols) than for the borderline/hard nitrogen and oxygen atoms present in 2-(3-Cyanophenyl)propanoic acid. The silica backbone ensures the scavenger remains insoluble in the organic solvent, allowing for complete removal via simple filtration[5].

Q: Can activated carbon be used as a cost-effective alternative to silica scavengers? A: While activated carbon (e.g., Darco KB-G) is inexpensive and can reduce Pd levels, it operates via non-specific physical adsorption rather than targeted chemisorption[2]. Because 2-(3-Cyanophenyl)propanoic acid contains a highly aromatic cyanophenyl ring, it is prone to strong π-π stacking interactions with the graphitic surface of activated carbon. This often results in unacceptable product loss (poor mass recovery) and inconsistent metal clearance compared to functionalized silica[6].

Part 4: Self-Validating Experimental Protocol

The following methodology utilizes an acidic pre-treatment to break chelates, employs targeted chemisorption, and concludes with a quantitative ICP-MS verification gate. This ensures the protocol validates its own success before downstream processing.

Protocol: Silica-Thiol (Si-Thiol) Metal Scavenging

Step 1: Acidic Aqueous Workup (Pre-treatment)

  • Quench the crude reaction mixture containing 2-(3-Cyanophenyl)propanoic acid.

  • Dilute the mixture with an equal volume of a polar aprotic organic solvent (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran).

  • Wash the organic layer with 1M HCl until the aqueous phase reaches pH < 3.

    • Causality: Protonating the carboxylic acid breaks the strong metal-carboxylate chelates, shifting the equilibrium to favor metal release.

  • Separate the organic layer and dry over anhydrous Na₂SO₄.

Step 2: Scavenger Loading

  • Transfer the dried organic solution to a reactor equipped with overhead stirring.

  • Calculate the theoretical residual metal content based on the initial catalyst loading.

  • Add 5 to 10 molar equivalents of Si-Thiol scavenger relative to the theoretical metal content[5][6].

Step 3: Incubation and Chemisorption

  • Heat the suspension to 40–50 °C under continuous agitation for 4 to 16 hours.

    • Causality: Gentle heating increases the kinetic rate of metal transfer from the product to the scavenger without risking the thermal degradation of the cyano group[6].

Step 4: Filtration and Product Recovery

  • Filter the warm suspension through a pad of Celite® to remove the metal-bound silica[6].

  • Wash the filter cake with 2 volumes of the reaction solvent to ensure quantitative mass recovery of 2-(3-Cyanophenyl)propanoic acid.

  • Concentrate the filtrate under reduced pressure.

Step 5: In-Process Control (IPC) Validation Gate

  • Sample the concentrated product and digest it in nitric acid using a closed-vessel microwave digestion system.

  • Analyze the sample via Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[7].

  • Validation Decision:

    • If Pd/Ru is < 10 ppm , the system has validated the clearance. Proceed to final crystallization.

    • If Pd/Ru is > 10 ppm , repeat Step 2 using 2 equivalents of a stronger chelating scavenger like Si-TMT (Trithiocyanuric acid)[4].

Part 5: References
  • Guideline for Elemental Impurities Q3D(R2) - ICH . Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Source: ACS Organic Process Research & Development. URL:[Link]

  • Process Development Whitepaper Metal Scavenging . Source: CatSci. URL:[Link]

  • SiliaMetS® Metal Scavengers: an Efficient Tool to Remove . Source: Technology Networks / SiliCycle. URL: [Link]

  • ICH guideline Q3D (R1) on elemental impurities . Source: European Medicines Agency (EMA). URL:[Link]

Sources

Minimizing side reactions during 2-(3-Cyanophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the most critical bottlenecks in the synthesis of 2-(3-Cyanophenyl)propanoic acid —a highly valuable building block for non-steroidal anti-inflammatory drugs (NSAIDs) and specialized active pharmaceutical ingredients (APIs).

Rather than simply providing a static recipe, this guide dissects the mechanistic causality behind common side reactions (e.g., dehalogenation, over-alkylation, and non-selective hydrolysis) and provides self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Part 1: Synthetic Route & Side Reaction Mapping

To effectively troubleshoot, we must first map the chemical logic of the two primary synthetic routes and identify where the transition states are vulnerable to side reactions.

SynthesisRoutes SM1 Route A: 2-(3-Bromophenyl)propanoic acid Target 2-(3-Cyanophenyl)propanoic acid (Target API Intermediate) SM1->Target Pd-Catalyzed Cyanation (K4[Fe(CN)6]) SR1 Dehalogenation & Homocoupling SM1->SR1 Excess Pd / Moisture SM2 Route B: 2-(3-Cyanophenyl)acetic acid SM2->Target α-Methylation (LDA, MeI) SR2 Over-methylation (Dimethylation) SM2->SR2 Poor Temp Control SR3 Nitrile Hydrolysis (Amide/Acid formation) Target->SR3 Harsh Basic/Acidic Workup

Global map of synthetic routes and their associated side-reaction vulnerabilities.

Part 2: Diagnostic Troubleshooting & FAQs

Issue 1: Dehalogenation and Homocoupling during Palladium-Catalyzed Cyanation (Route A)

Q: When cyanating 2-(3-bromophenyl)propanoic acid using Pd(OAc)₂ and NaCN, I am observing up to 15% of the dehalogenated byproduct (3-phenylpropanoic acid) and significant biaryl homocoupling. How do I suppress these?

Application Scientist Insight: Dehalogenation (protodepalladation) occurs when the transmetalation step (cyanide transfer to the Pd(II) center) is slower than the reaction of the intermediate Ar-Pd(II)-Br species with adventitious proton sources (like solvent or trace moisture). Homocoupling is exacerbated by oxygen or when the Pd intermediate is "starved" of cyanide, forcing it to transmetalate with another Ar-Pd species[1].

Paradoxically, highly soluble cyanide sources like NaCN or KCN dissolve too quickly, flooding the system with CN⁻ ions. This forms an inactive


 complex, poisoning the catalyst and stalling the cycle. To fix this, you must switch to a "slow-release" cyanide depot. Potassium hexacyanoferrate(II) (

) is ideal; it releases CN⁻ at a controlled rate, keeping the dissolved concentration high enough to outcompete protodepalladation, but low enough to prevent Pd poisoning[2].

Quantitative Impact of Cyanide Source on Side Reactions:

Cyanide SourcePd Catalyst LoadingDehalogenation (%)Homocoupling (%)Target Yield (%)
NaCN5.0 mol%12.5%8.2%45% (Catalyst Poisoned)
Zn(CN)₂2.0 mol%5.1%4.0%82%

0.5 mol% (5000 ppm)< 1.0%< 1.0%94%

Table 1: Comparative side-reaction profiles based on cyanide source selection[1][2].

Self-Validating Protocol: Optimized Cyanation

  • Degassing (Critical Checkpoint): Charge a Schlenk flask with 2-(3-bromophenyl)propanoic acid (1.0 eq),

    
     (0.2 eq - provides 1.2 eq of CN⁻), 
    
    
    
    (1.0 eq), and Pd(OAc)₂ (0.5 mol%). Add anhydrous NMP. Sparge with N₂ for 15 minutes.
    • Validation Check: The solution must remain pale yellow. If it turns dark prematurely, oxygen is present, which will induce homocoupling.

  • Heating & Activation: Heat the mixture to 120 °C.

    • Validation Check: At ~80 °C, the solution should transition to a clear, pale orange, indicating the successful in situ formation of the active Pd(0) species. If a black precipitate forms, "Pd-black" has crashed out due to catalyst deactivation; abort and check solvent dryness.

  • Completion: Stir for 4 hours. Monitor via LC-MS. Quench with ethyl acetate and water. The slow release of CN⁻ from the iron complex ensures <1% dehalogenation.

Issue 2: Over-Alkylation during α-Methylation (Route B)

Q: I am synthesizing the target via the α-methylation of 2-(3-cyanophenyl)acetic acid using LDA and Methyl Iodide (MeI). However, I consistently isolate 15-20% of the dimethylated byproduct. How can I improve mono-selectivity?

Application Scientist Insight: This is a classic kinetic vs. thermodynamic enolate equilibration problem. The enolate of your mono-methylated product is thermodynamically more stable than the enolate of your starting material due to hyperconjugation from the new methyl group. If MeI is added too rapidly, or if the temperature rises above -70 °C, local excesses of the newly formed mono-methylated product will rapidly undergo proton exchange with the unreacted starting enolate. This generates the secondary enolate, which reacts with MeI again to form the dimethylated byproduct.

EnolateLogic SM 2-(3-Cyanophenyl)acetic acid Enolate1 Primary Enolate (Kinetic) SM->Enolate1 LDA (2.1 eq), -78°C Product Mono-methylated Product (Target) Enolate1->Product MeI (1.05 eq) Enolate2 Secondary Enolate (Thermodynamic) Product->Enolate2 Proton Exchange (If T > -40°C or local MeI excess) Byproduct Dimethylated Byproduct (Over-alkylation) Enolate2->Byproduct MeI

Kinetic vs. Thermodynamic Enolate Equilibration Pathway in Alpha-Methylation.

Self-Validating Protocol: Strictly Controlled α-Methylation

  • Enolate Generation: Dissolve 2-(3-cyanophenyl)acetic acid in anhydrous THF. Cool to strictly -78 °C (internal temperature probe required). Add LDA (2.1 eq) dropwise over 30 minutes.

    • Validation Check: A persistent deep yellow/orange color confirms dianion formation. If the solution remains colorless, the LDA has degraded.

  • Electrophile Addition (Inverse Addition Alternative): To prevent local MeI excesses, dilute MeI (1.05 eq) in THF and cool it to -78 °C. Add the MeI solution via syringe pump at a rate of 0.1 mL/min.

    • Validation Check: The internal temperature must not exceed -70 °C during addition. Exothermic spikes indicate rapid equilibration and impending dimethylation.

  • Quench: Quench the reaction cold (-78 °C) with saturated aqueous

    
     before allowing the flask to warm to room temperature. This destroys unreacted enolates instantly, freezing the product profile and limiting dimethylation to <2%.
    
Issue 3: Nitrile Hydrolysis during Ester Saponification

Q: I am carrying my intermediate through as a methyl ester (methyl 2-(3-cyanophenyl)propanoate). During the final saponification to the free acid, my nitrile group is partially hydrating to a primary amide. How do I achieve chemoselectivity?

Application Scientist Insight: Nitriles are highly electrophilic. Under strongly basic aqueous conditions (e.g., NaOH or KOH at elevated temperatures), the hydroxide ion will attack the nitrile carbon, forming an imidate intermediate that tautomerizes to a primary amide.

To achieve chemoselective hydrolysis of the ester in the presence of a nitrile, you must leverage Lewis acid coordination. Switch your base to Lithium Hydroxide (LiOH) in a THF/Water mixture at ambient temperature. The


 ion acts as a mild Lewis acid, specifically coordinating to the more basic ester carbonyl oxygen. This selectively activates the ester toward nucleophilic attack by 

, accelerating saponification while leaving the less basic nitrile group unactivated[3].

Self-Validating Protocol: Chemoselective Saponification

  • Solvent System: Dissolve the ester in a 3:1:1 mixture of THF:MeOH:

    
    .
    
    • Validation Check: The solution must be completely homogeneous. A biphasic mixture will trap the ester in the organic layer, requiring higher temperatures that risk nitrile hydrolysis.

  • Hydrolysis: Add LiOH·

    
     (1.5 eq) at 0 °C, then allow to warm to 20 °C. Stir for 2 hours.
    
    • Validation Check: Monitor via TLC. The disappearance of the high-Rf ester spot should coincide with the appearance of a single UV-active spot at the baseline. If a mid-Rf spot appears, amide formation has begun; immediately cool the reaction to 0 °C and quench.

  • Acidification: Acidify carefully with 1M HCl to pH 3 to precipitate the target 2-(3-cyanophenyl)propanoic acid.

Part 3: References

  • Cyanation - Wikipedia. General overview of arene cyanation pathways and mechanisms. Source: Wikipedia. URL: [Link]

  • US7595417B2 - Cyanation of aromatic halides. Details the use of potassium hexacyanoferrate(II) as a non-toxic, highly efficient cyanide source for palladium-catalyzed cross-coupling. Source: Google Patents. URL:

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Mechanistic discussion on homocoupling and dehalogenation side reactions in relation to catalyst loading. Source: PMC / National Institutes of Health. URL:[Link]

  • Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum. Demonstrates the chemoselective hydrolysis of ester groups in the presence of nitrile groups using LiOH. Source: Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

Sources

Troubleshooting low solubility of 2-(3-Cyanophenyl)propanoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(3-Cyanophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. The following information is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 2-(3-Cyanophenyl)propanoic acid?

A1: Understanding the fundamental properties of 2-(3-Cyanophenyl)propanoic acid is the first step in troubleshooting its solubility.

  • Structure: The molecule contains a phenyl ring, a propanoic acid group, and a nitrile (-CN) group. The aromatic ring contributes to its hydrophobicity.[1]

  • Physical Form: It is typically a solid or powder at room temperature.[2][3]

  • Molecular Weight: Approximately 175.19 g/mol .[2][3][4]

  • Acidity: As a carboxylic acid, it is a weak acid. The pKa of similar small aromatic carboxylic acids is generally in the range of 4-5.[5] For instance, the pKa of propanoic acid is 4.87.[6] This is a critical parameter for pH-based solubility enhancement.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂[2]
Molecular Weight175.19 g/mol [2][3][4]
Physical FormSolid / Powder[2][3]
Melting Point85-87 °C[3]
Q2: Why is 2-(3-Cyanophenyl)propanoic acid poorly soluble in water?

A2: The low water solubility is a result of its molecular structure. The nonpolar phenyl ring and the alkyl chain of the propanoic acid group create a significant hydrophobic character.[1][7] While the carboxylic acid group can form hydrogen bonds with water, the large hydrophobic portion of the molecule dominates, leading to poor aqueous solubility.[8][9] Carboxylic acids with more than four carbon atoms tend to have limited water solubility for this reason.[7]

Q3: I'm observing very low dissolution of the compound in my aqueous buffer. What is the first and most effective strategy I should try?

A3: The most direct and often most effective initial strategy is pH adjustment .

The Principle (Causality): 2-(3-Cyanophenyl)propanoic acid is a weak acid. In its protonated form (at low pH), it is uncharged and thus more lipophilic and less water-soluble.[10] By increasing the pH of the aqueous solution with a base, you deprotonate the carboxylic acid group (-COOH) to form the corresponding carboxylate anion (-COO⁻).[8][10] This negatively charged species is an ion, which dramatically increases its solubility in a polar solvent like water due to favorable ion-dipole interactions.[8][11] Generally, for complete deprotonation and solubilization, the pH should be adjusted to 1.5-2 units above the compound's pKa.[12]

Troubleshooting Guide: Step-by-Step Protocols

Issue: Compound fails to dissolve in neutral aqueous buffer (e.g., PBS pH 7.4).

This is the most common issue. The following troubleshooting workflow will guide you through systematic approaches to achieve solubilization.

Caption: Systematic workflow for troubleshooting solubility.

Protocol 1: Solubilization by pH Adjustment

This protocol is a self-validating system. The visual dissolution of the compound upon pH change confirms the effectiveness of the method.

Objective: To dissolve 2-(3-Cyanophenyl)propanoic acid by converting it to its more soluble salt form.

Materials:

  • 2-(3-Cyanophenyl)propanoic acid

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Suspension: Add the weighed amount of 2-(3-Cyanophenyl)propanoic acid to your desired volume of water or buffer to create a suspension.

  • Stirring: Place the container on a stir plate and begin moderate stirring.

  • pH Monitoring: Place the calibrated pH probe into the suspension.

  • Titration: Slowly add the 1 M NaOH solution dropwise to the suspension. Monitor the pH closely.

  • Observation: As the base is added, the solid material will begin to dissolve. Continue adding the base until all the solid has dissolved, resulting in a clear solution.

  • Final pH: Record the final pH at which complete dissolution occurs. This pH should be significantly above the compound's pKa (expected to be around 4-5). For robust solubilization, a final pH of 7.5-9 is often effective.[13]

Trustworthiness Check:

  • Reversibility: After solubilization, slowly add a dilute acid (e.g., 0.1 M HCl). The compound should precipitate back out of the solution as the pH drops below its pKa, confirming that solubility is pH-dependent.

Q4: pH adjustment worked, but my experiment requires a near-neutral pH. What should I do?

A4: This is a common constraint. If a high pH is incompatible with your assay (e.g., cell-based experiments, protein stability), you must turn to alternative strategies like using co-solvents or surfactants.

Protocol 2: Using Co-solvents

The Principle (Causality): Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14] This reduction in polarity makes the aqueous environment more "hospitable" to hydrophobic molecules like 2-(3-Cyanophenyl)propanoic acid, thereby increasing its solubility.[]

Common Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of 2-(3-Cyanophenyl)propanoic acid in 100% of a suitable co-solvent (DMSO is a common first choice).

  • Serial Dilution: Serially dilute this stock solution into your aqueous buffer.

  • Precipitation Check: Observe the dilutions carefully. The point at which the solution becomes cloudy or precipitation occurs is the limit of solubility for that co-solvent percentage.

  • Optimization: The goal is to use the lowest possible percentage of the co-solvent that maintains the compound's solubility at the desired final concentration. High concentrations of organic solvents can be toxic to cells or interfere with assays.

Trustworthiness Check:

  • Vehicle Control: Always run a parallel experiment using a "vehicle control" — the same final concentration of the co-solvent in your aqueous buffer without the compound. This ensures that any observed effects are due to the compound itself and not the solvent.

Q5: I have tried pH adjustment and co-solvents, but I still see precipitation or need a higher concentration. What is the next step?

A5: When other methods are insufficient, surfactants can be a powerful tool.

Protocol 3: Surfactant-Mediated Solubilization

The Principle (Causality): Surfactants are amphiphilic molecules. At concentrations above their Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[16] These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds like 2-(3-Cyanophenyl)propanoic acid can be encapsulated within this hydrophobic core, effectively creating a stable dispersion in the aqueous medium.[16][17]

Common Pharmaceutical Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL

  • Anionic: Sodium Dodecyl Sulfate (SDS)[16]

Caption: Encapsulation within a surfactant micelle.

Procedure:

  • Surfactant Selection: Choose a surfactant compatible with your downstream application (e.g., Tween® 80 is common for cell culture).

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration known to be above its CMC (e.g., 0.1% w/v Tween® 80).

  • Add Compound: Add the 2-(3-Cyanophenyl)propanoic acid to the surfactant solution.

  • Energy Input: Agitate the mixture using a vortex or sonicator to facilitate the encapsulation process. Gentle heating may also be applied but monitor for compound stability.

  • Observation: The solution should become clear or, in some cases, form a stable, slightly hazy microemulsion.

Trustworthiness Check:

  • Dynamic Light Scattering (DLS): For advanced characterization, DLS can be used to confirm the presence and size of the micelles, validating the solubilization mechanism.

  • Control: As with co-solvents, a vehicle control containing only the surfactant in the buffer is essential.

References

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • ACS Publications. (2025, July 4). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • National Institutes of Health (NIH). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubChem. 2-Amino-3-(3-cyano-phenyl)-propionic acid. [Link]

  • Chemistry LibreTexts. (2022, October 4). Structure and Properties of Carboxylic Acids. [Link]

  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • YouTube. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]

  • Chemistry Notes. (2022, February 19). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • MDPI. (2023, May 9). Deep Eutectic Solvents Comprising Organic Acids and Their Application in (Bio)Medicine. [Link]

  • YouTube. (2022, March 7). How to select Co-solvent during hydrolytic forced degradation?[Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts. [Link]

  • Cheméo. Chemical Properties of Propanoic acid (CAS 79-09-4). [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • DeRuiter, J. Carboxylic Acid Structure and Chemistry: Part 2. [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • OChemTutor. pKa values. [Link]

  • NIST WebBook. Propanoic acid. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(3-Cyanophenyl)propanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the functionalization of 2-(3-Cyanophenyl)propanoic acid . As an alpha-aryl propanoic acid derivative, this molecule presents significant synthetic challenges. The adjacent alpha-methyl group and the bulky 3-cyanophenyl ring create a highly congested steric environment around the carboxylic acid. Furthermore, the meta-cyano group introduces chemoselectivity concerns, as it is sensitive to strong acids, bases, and aggressive reducing agents.

This guide provides field-validated troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding amidations and esterifications.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why do standard EDC/HOBt couplings fail or give yields <30% when reacting 2-(3-Cyanophenyl)propanoic acid with anilines or bulky amines?

Causality: The failure is kinetic. When 2-(3-Cyanophenyl)propanoic acid is activated by EDC and HOBt, it forms an OBt-active ester. While stable, this intermediate is heavily shielded by the alpha-methyl and aryl groups. Electron-deficient amines (like anilines) or sterically bulky secondary amines lack the nucleophilic driving force required to penetrate this steric shield, leading to stalled reactions and the eventual hydrolysis of the active ester back to the starting material [1]. Solution: Switch the activation strategy to HATU with a non-nucleophilic base (DIPEA). HATU forms an OAt-active ester. The critical difference is the nitrogen atom in the pyridine ring of the HOAt leaving group, which provides neighboring-group participation (a base-catalyzed proximity effect) that accelerates the nucleophilic attack of sluggish amines.

Q2: I need to synthesize the tert-butyl ester of this acid. Fischer esterification destroys the cyano group. What is the alternative?

Causality: Fischer esterification requires strong acid catalysis and heat, which will rapidly hydrate your meta-cyano group into a primary amide or hydrolyze it to a carboxylic acid. Solution: Utilize the Steglich Esterification under strictly mild, room-temperature conditions. By using a carbodiimide (DCC or EDC) combined with a catalytic amount of 4-Dimethylaminopyridine (DMAP), you bypass the need for harsh acids. The carbodiimide forms an O-acylisourea intermediate. Because tert-butanol is too bulky to attack this intermediate directly, DMAP acts as an aggressive acyl transfer agent, forming a highly electrophilic, sterically exposed N-acylpyridinium ion that readily reacts with the bulky alcohol [2].

Q3: During scale-up, I am observing >15% racemization at the alpha-carbon. How can I preserve the stereocenter?

Causality: The alpha-proton of 2-(3-Cyanophenyl)propanoic acid is highly acidic due to the electron-withdrawing effects of both the carboxylic acid and the 3-cyanophenyl ring. During activation (especially with uronium salts like HATU), excess base (e.g., >3 equivalents of DIPEA) promotes the formation of a ketene or enol intermediate, destroying the chiral center. Solution: Limit your base strictly to 1.5–2.0 equivalents. Alternatively, switch to base-free coupling conditions using DIC and OxymaPure , which maintain a near-neutral pH during activation while providing coupling efficiencies comparable to HATU.

Part 2: Logical Workflows & Reaction Pathways

Amidation Decision Matrix

To select the correct reagents based on your target nucleophile, follow the activation pathway logic below:

G Acid 2-(3-Cyanophenyl) propanoic acid HATU HATU / DIPEA (Strong Activation) Acid->HATU EDC EDC / HOBt (Standard Activation) Acid->EDC OAt OAt-Active Ester (Neighboring Group Effect) HATU->OAt OBt OBt-Active Ester (Sterically Shielded) EDC->OBt Amine1 Anilines / Bulky Amines OAt->Amine1 OBt->Amine1 Reaction Stalls (Steric Block) Amine2 Primary Aliphatic Amines OBt->Amine2 Product Desired Amide Amine1->Product Amine2->Product

Activation pathways comparing HATU and EDC/HOBt for sterically hindered amidation.

Steglich Esterification Mechanism

Understanding the role of DMAP is critical for troubleshooting esterifications with bulky alcohols.

G Start Acid + DCC Oacyl O-Acylisourea Intermediate (Highly Congested) Start->Oacyl DMAP DMAP Catalysis (Acyl Transfer) Oacyl->DMAP Fast nucleophilic attack Alcohol tert-Butanol Oacyl->Alcohol Direct attack (Fails) AcylPyr N-Acylpyridinium Ion (Exposed Electrophile) DMAP->AcylPyr AcylPyr->Alcohol Ester Sterically Hindered Ester Alcohol->Ester DMAP regenerated

DMAP-catalyzed Steglich esterification bypassing steric shielding of the O-acylisourea.

Part 3: Quantitative Data Summaries

Table 1: Comparative Efficiency of Coupling Reagents for 2-(3-Cyanophenyl)propanoic Acid

Coupling SystemActive IntermediateSteric ToleranceRacemization RiskOptimal NucleophileExpected Yield (Anilines)
EDC / HOBt OBt-EsterLowLowPrimary aliphatic amines< 20%
EDC / DMAP AcylpyridiniumHighModerateBulky alcohols (t-BuOH)N/A (Esterification)
HATU / DIPEA OAt-EsterVery HighModerateAnilines, Secondary amines85 - 95%
DIC / Oxyma Oxyma-EsterHighVery LowChiral amines75 - 85%
DAST (Acyl Fluoride) Acyl FluorideExtremeLowExtremely hindered amines80 - 90%

Data synthesized from established protocols for sterically hindered substrates [3].

Part 4: Validated Experimental Protocols

Protocol A: HATU-Mediated Amidation with Electron-Deficient Amines

This protocol is designed as a self-validating system to ensure complete activation before the introduction of the unreactive amine.

Reagents:

  • 2-(3-Cyanophenyl)propanoic acid (1.0 eq, 1.0 mmol)

  • HATU (1.2 eq, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol)

  • Target Amine (e.g., substituted aniline) (1.1 eq, 1.1 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-(3-Cyanophenyl)propanoic acid in anhydrous DMF under an inert atmosphere (N2 or Argon).

  • Base Addition: Add DIPEA to the solution. Stir for 5 minutes at room temperature.

  • Active Ester Formation: Add HATU in one portion.

    • Validation Check: The solution will transition to a pale yellow color within 5–10 minutes, indicating the successful formation of the OAt-active ester. Do not proceed until this color change is observed. TLC (Hexanes/EtOAc) should show complete consumption of the starting acid.

  • Nucleophilic Attack: Add the target amine dropwise. Stir at room temperature for 4–12 hours.

    • Validation Check: Monitor by LC-MS. The mass of the OAt-ester intermediate (M+ + 118) should steadily decrease as the product mass increases.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove HOAt byproduct and unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Steglich Esterification for tert-Butyl Esters

This protocol utilizes DMAP as an acyl transfer catalyst to overcome the steric clash between the secondary acid and the tertiary alcohol.

Reagents:

  • 2-(3-Cyanophenyl)propanoic acid (1.0 eq, 10 mmol)

  • tert-Butanol (3.0 eq, 30 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the acid, tert-butanol, and DMAP in anhydrous DCM. Cool the flask to 0 °C using an ice bath.

    • Causality: Cooling prevents the premature rearrangement of the O-acylisourea into the unreactive N-acylurea byproduct.

  • Coupling Agent Addition: Add DCC portion-wise over 10 minutes.

  • Reaction Progression: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature.

    • Validation Check: Within 30 minutes, a white precipitate of dicyclohexylurea (DCU) will begin to form. The continuous formation of this precipitate is a visual confirmation that the reaction is proceeding forward.

  • Completion: Stir for an additional 12 hours at room temperature.

  • Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate with 0.5M HCl (to remove DMAP catalyst), followed by saturated NaHCO3.

  • Isolation: Dry the organic phase, concentrate, and purify the resulting ester.

Part 5: References

  • Simple Method for the Esterification of Carboxylic Acids Organic Chemistry Portal / Angew. Chem. Int. Ed. (Neises, B., & Steglich, W.) URL: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-(3-Cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and Guide to Structural Elucidation

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. 2-(3-Cyanophenyl)propanoic acid, a valuable building block in medicinal chemistry, presents a compelling case study for the application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth interpretation of its 1H NMR spectrum, explains the causality behind spectral features, and compares the technique with other key analytical methods.

The Molecular Structure: A Proton's Perspective

Before delving into the spectrum, it is crucial to analyze the electronic environment of each proton in 2-(3-cyanophenyl)propanoic acid. The molecule possesses several distinct proton sets, each influenced by the magnetic anisotropy of the aromatic ring and the inductive and mesomeric effects of the electron-withdrawing cyano (-C≡N) and carboxylic acid (-COOH) groups.

Caption: Molecular structure with proton designations.

Predicted 1H NMR Spectrum: A Quantitative Analysis

The 1H NMR spectrum is predicted to show five distinct signals, corresponding to the different chemical environments of the protons. The electron-withdrawing nature of the cyano and carboxylic acid groups will shift adjacent protons downfield (to a higher ppm value)[1][2].

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H (a) - COOH~10.0 - 12.0Broad SingletN/A1HThe acidic proton is highly deshielded and often undergoes rapid exchange with trace amounts of water in the solvent, leading to a broad signal with no observable coupling[3][4][5].
H (d, e, f, g) - Aromatic~7.5 - 8.0Multiplet2-8 Hz4HProtons on the aromatic ring are deshielded by the ring current and the strongly electron-withdrawing cyano group[1]. Their signals will be complex due to mutual ortho, meta, and para spin-spin coupling[6][7]. The proton ortho to the cyano group (H-e) is expected to be the most downfield.
H (b) - CH~3.8 - 4.0Quartet~7.2 Hz1HThis methine proton is deshielded by two adjacent electron-withdrawing groups: the aromatic ring and the carboxylic acid. It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
H (c) - CH₃~1.5 - 1.6Doublet~7.2 Hz3HThe methyl protons are in a standard aliphatic environment but are split into a doublet by the single adjacent methine proton (n+1 = 1+1 = 2).

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of spectral data hinges on a meticulous experimental approach. The following protocol outlines the steps for acquiring a publication-quality 1H NMR spectrum.

Objective: To obtain a high-resolution 1H NMR spectrum of 2-(3-cyanophenyl)propanoic acid for structural verification.

Materials:

  • 2-(3-cyanophenyl)propanoic acid (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), NMR grade

  • Tetramethylsilane (TMS) as an internal standard (often pre-mixed in solvent)

  • 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(3-cyanophenyl)propanoic acid and transfer it into a clean, dry vial.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). The choice of a deuterated solvent is critical to avoid a large, obscuring solvent signal in the spectrum[3][8].

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.0 ppm[3].

    • Cap the vial and gently vortex until the sample is fully dissolved.

    • Transfer the clear solution into a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks. Poor shimming can introduce artificial splitting and broaden peaks[6].

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans (ns): 8-16 scans. This number can be increased for dilute samples to improve the signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

    • Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

    • Integration: Integrate the area under each distinct signal. Normalize the integration values to an integer for one of the peaks (e.g., the methine quartet to 1) to determine the relative proton ratios.

Comparison with Alternative Analytical Techniques

While 1H NMR is powerful, a multi-technique approach provides the most robust structural confirmation. The following table compares 1H NMR with other common spectroscopic methods.

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Precise electronic environment, number, and connectivity of protons.Provides detailed structural information and stereochemistry. Non-destructive.Requires sample to be soluble. Can have overlapping signals in complex molecules.
13C NMR Spectroscopy Number and type of carbon atoms (aliphatic, aromatic, carbonyl, etc.).Complements 1H NMR by showing the carbon backbone, including quaternary carbons not visible in 1H NMR.Low natural abundance of ¹³C (1.1%) results in lower sensitivity and requires longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Precise molecular weight and molecular formula (High-Res MS). Fragmentation patterns give clues about structural components.Extremely high sensitivity (microgram to nanogram scale). Provides definitive molecular weight.Isomer differentiation can be difficult. Is a "destructive" technique.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their characteristic vibrational frequencies.Fast, simple, and requires minimal sample preparation. Excellent for identifying key functional groups (e.g., -OH, -C=O, -C≡N).Provides limited information about the overall molecular skeleton. Not suitable for distinguishing between isomers with the same functional groups.

Integrated Workflow for Structural Elucidation

A logical workflow ensures that data from multiple techniques are used synergistically to arrive at an unambiguous structure.

Structural_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation Unknown Synthesized Compound (e.g., 2-(3-Cyanophenyl)propanoic acid) MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR H_NMR 1H NMR Spectroscopy MS->H_NMR Provides Molecular Formula IR->H_NMR Confirms Functional Groups C_NMR 13C NMR Spectroscopy H_NMR->C_NMR Provides Proton Framework Structure Proposed Structure H_NMR->Structure C_NMR->Structure Provides Carbon Skeleton Final Confirmed Structure Structure->Final Data Consistent?

Caption: A logical workflow for small molecule structural elucidation.

By integrating the precise molecular formula from mass spectrometry, functional group information from IR spectroscopy, and the detailed connectivity map from both 1H and 13C NMR, researchers can achieve a self-validating system for structural confirmation, embodying the principles of scientific trustworthiness and expertise.

References

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Note: A general authoritative source for solvent signals, often cited. A direct link is not provided, but the reference is standard in the field).
  • Hans Reich. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Hans Reich. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

  • Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Sheffield. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Identification of 2-(3-Cyanophenyl)propanoic acid: An FTIR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the unambiguous identification of molecular structures is paramount. 2-(3-Cyanophenyl)propanoic acid (MW: 175.19 g/mol )[1][2], a substituted aromatic carboxylic acid, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth, expert-level walkthrough of its characterization, centering on Fourier-Transform Infrared (FTIR) spectroscopy as a primary identification tool.

As scientists and developers, our goal extends beyond mere data collection; we seek robust, validated, and efficient analytical workflows. This document explains the causality behind experimental choices, grounding our protocols in established spectroscopic principles. We will detail the characteristic FTIR spectral signature of 2-(3-Cyanophenyl)propanoic acid, compare this technique with orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and present an integrated workflow for confident structural elucidation.

Part 1: Core Analysis via FTIR Spectroscopy

FTIR spectroscopy serves as an exceptional first-line technique for the identification of 2-(3-Cyanophenyl)propanoic acid. Its speed, minimal sample preparation, and high sensitivity to specific functional groups allow for rapid and reliable screening. The technique is predicated on the principle that chemical bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations, producing a unique spectral fingerprint.

Molecular Structure and Key Vibrational Modes

The structure of 2-(3-Cyanophenyl)propanoic acid contains three key functionalities that give rise to distinct and identifiable peaks in the infrared spectrum: a carboxylic acid, a nitrile group, and a meta-substituted aromatic ring.

Caption: Molecular structure of 2-(3-Cyanophenyl)propanoic acid with key vibrational groups.

  • Carboxylic Acid (-COOH): This group produces some of the most recognizable IR absorptions. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretching vibration appears as an exceptionally broad and strong band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4][5] The carbonyl (C=O) stretching peak is also strong and sharp. For an aromatic acid, conjugation with the phenyl ring lowers its frequency to the 1710-1680 cm⁻¹ region.[5]

  • Nitrile (-C≡N): The carbon-nitrogen triple bond stretch is a highly diagnostic feature. It appears as a sharp, intense peak in a relatively uncongested region of the spectrum. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[3][6] Its presence is a strong indicator for this class of compound.[6][7]

  • Aromatic Ring & Alkyl Groups: The spectrum will also feature aromatic C-H stretches just above 3000 cm⁻¹, C=C stretching bands within the ring at ~1600-1450 cm⁻¹, and aliphatic C-H stretches from the propanoic acid backbone just below 3000 cm⁻¹.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes the use of a single-reflection diamond ATR accessory, which is a modern, efficient method for analyzing solid samples. It is often preferred over traditional KBr pellets due to its simplicity and speed.

Causality: A single-reflection diamond ATR is chosen for its robustness and ease of use. While multi-reflection ATRs can enhance sensitivity for weak signals, the strong diamond lattice bands can obscure the nitrile peak region (~2300–1900 cm⁻¹).[10] A single-reflection setup minimizes this interference, providing a clear view of the crucial C≡N stretching band.[10]

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection: Clean the diamond ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum (32 scans at 4 cm⁻¹ resolution).

  • Sample Application: Place a small amount (a few milligrams) of the solid 2-(3-Cyanophenyl)propanoic acid powder onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure using the integrated clamp to ensure intimate contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background (32 scans at 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum. Perform a baseline correction if necessary.

Data Interpretation: Characteristic FTIR Peaks

The resulting spectrum should be analyzed for the presence of the key functional groups. The following table summarizes the expected peak positions and their assignments for 2-(3-Cyanophenyl)propanoic acid.

Wavenumber (cm⁻¹)Vibrational ModeIntensityCharacteristics
~3300 - 2500O-H stretch (Carboxylic Acid)StrongVery broad due to H-bonding[3][4]
~3100 - 3000C-H stretch (Aromatic)Medium-WeakSharp peaks
~3000 - 2850C-H stretch (Aliphatic)MediumSharp peaks
~2230C≡N stretch (Nitrile)StrongSharp, highly diagnostic[3][6]
~1700C=O stretch (Carboxylic Acid)StrongSharp, position indicates conjugation[5]
~1600, ~1475C=C stretch (Aromatic Ring)Medium-VariableSharp peaks
~1300C-O stretch (Carboxylic Acid)Medium
~920O-H bend (out-of-plane)MediumBroad[5]

The combination of a very broad O-H stretch, a strong conjugated C=O stretch at ~1700 cm⁻¹, and a sharp, intense nitrile peak at ~2230 cm⁻¹ provides a highly confident, albeit tentative, identification of the compound.

Part 2: Comparison with Alternative Analytical Techniques

While FTIR is an excellent screening tool, regulatory and quality standards often require orthogonal methods for unambiguous confirmation. NMR spectroscopy and Mass Spectrometry provide complementary data that, when combined with FTIR, create a self-validating system of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Would confirm the number and connectivity of protons. Key signals would include a downfield singlet for the carboxylic acid proton (~12 ppm)[3], distinct multiplets for the aromatic protons, and a quartet and doublet for the -CH- and -CH₃ protons of the propanoic acid group, respectively.

  • ¹³C NMR: Would show distinct signals for each unique carbon atom. The carboxyl carbon (~165-185 ppm) and the nitrile carbon (~115-130 ppm) are particularly diagnostic.[3]

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable fragmentation data.

  • Molecular Ion Peak: The primary ESI- or EI-MS experiment should reveal the molecular ion peak (or [M-H]⁻ / [M+H]⁺) corresponding to the molecular weight of 175.19 g/mol .

  • Fragmentation Pattern: The molecule would likely fragment in predictable ways, such as the loss of the carboxyl group (a loss of 45 amu), providing further structural confirmation.[11]

Comparative Guide: FTIR vs. NMR vs. MS
FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry (MS)
Information Provided Functional groups presentAtomic connectivity, detailed structureMolecular weight, elemental formula
Speed Very Fast (< 2 minutes)Slower (minutes to hours)Fast (< 5 minutes)
Sample Requirement Milligrams (non-destructive)Milligrams (non-destructive)Micrograms to nanograms (destructive)
Key Advantage Rapid screening, ease of useUnambiguous structure elucidationHigh sensitivity, exact mass
Key Limitation No connectivity informationLower sensitivity, requires pure sampleIsomers can be indistinguishable
Expertise Level ModerateHighHigh

Part 3: An Integrated Analytical Workflow

For robust quality control and research applications, these techniques should be used in a logical sequence. FTIR provides the initial rapid check, followed by MS for molecular weight confirmation and NMR for the final, definitive structural proof.

cluster_0 cluster_1 cluster_2 A Sample Received B FTIR Analysis (Rapid Screening) A->B C Key Functional Groups Match? (Nitrile, Aromatic Acid) B->C < 2 min D Tentative ID: 2-(3-Cyanophenyl)propanoic acid C->D Yes J Unambiguous Identification Complete C->J No, Re-evaluate E Mass Spectrometry (MW Confirmation) D->E F MW = 175.19? E->F < 5 min G Molecular Weight Confirmed F->G Yes F->J No, Impurity Detected H NMR Spectroscopy (¹H, ¹³C) G->H I Definitive Structure Elucidation H->I < 1 hour I->J

Caption: Integrated workflow for unambiguous compound identification.

Conclusion

The identification of 2-(3-Cyanophenyl)propanoic acid is efficiently initiated using FTIR spectroscopy, which provides a rapid and highly specific fingerprint based on its constituent functional groups. The presence of a sharp nitrile band around 2230 cm⁻¹, a strong carbonyl absorption near 1700 cm⁻¹, and a characteristically broad carboxylic acid O-H stretch offers a strong preliminary identification. For absolute certainty in research and regulated environments, this analysis must be supported by orthogonal techniques. Mass spectrometry confirms the molecular weight, and NMR spectroscopy provides the definitive structural proof. This integrated workflow represents a robust, self-validating system for the comprehensive characterization of this and other similar fine chemicals.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. [Link]

  • Scorciapino, M. A. (2020). A Diamond ATR-FTIR Study of Nitriles. Spectroscopy Online. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]

  • Varghese, H. S., et al. (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. World Journal of Advanced Research and Reviews. [Link]

Sources

High-Resolution Analytical Differentiation: 2-(3-Cyanophenyl)propanoic Acid vs. Fenoprofen Precursors

[1]

The Chemical Context: Structural Divergence

To differentiate these compounds, one must first understand their structural "fingerprints." While both share the 2-arylpropanoic acid scaffold (the "profen" core), their meta-substituents dictate vastly different chemical behaviors.

  • The Target (3-CN-PPA): Contains a Cyano (-CN) group and a Carboxylic Acid (-COOH) . It is a highly polar, compact molecule.

  • Fenoprofen Intermediate (Fenoprofen Nitrile): Contains a Phenoxy (-O-Ph) ether linkage and a Nitrile (-CN) , but lacks the free acid (until hydrolysis).

  • Fenoprofen (API): Contains the Phenoxy group and the Carboxylic Acid , but lacks the nitrile.

Table 1: Physicochemical Comparison Profile
Feature3-CN-PPA (Target)Fenoprofen Nitrile (Intermediate)Fenoprofen (API)
CAS No. 1249725-52-713735-16-531879-05-7
Formula C₁₀H₉NO₂C₁₅H₁₃NOC₁₅H₁₄O₃
Mol. Weight ~175.19 g/mol ~223.27 g/mol ~242.27 g/mol
Key Functional Groups Nitrile + Carboxylic AcidNitrile + Phenoxy EtherPhenoxy Ether + Carboxylic Acid
Polarity (LogP) Low (~1.2 - 1.5)High (~3.5)High (~3.3 - 3.8)
Solubility (Aq. pH 7) High (as salt)Insoluble (Lipophilic)Moderate (as salt)
UV Max (

)
~230 nm (Sharp)~270-280 nm (Broad)~272 nm (Broad)
Spectroscopic Differentiation Strategy (IR & NMR)

The most definitive identification method combines Infrared (IR) Spectroscopy for functional group verification and NMR for structural connectivity.

A. Infrared (FT-IR) "The Smoking Gun"

The simultaneous presence or absence of the Nitrile stretch and Carbonyl stretch provides a binary logic gate for identification.

  • 3-CN-PPA: Shows BOTH a sharp nitrile peak (

    
    2230 cm⁻¹) and a strong carbonyl acid peak (
    
    
    1710 cm⁻¹).
  • Fenoprofen Intermediate: Shows the nitrile peak (

    
    2230 cm⁻¹) but LACKS  the broad O-H stretch of the acid (3000 cm⁻¹).
    
  • Fenoprofen API: LACKS the nitrile peak entirely; shows strong ether C-O-C bands (

    
    1240 cm⁻¹).
    
B. Nuclear Magnetic Resonance (1H-NMR)
  • Phenoxy Ring Protons: Fenoprofen and its nitrile intermediate will display a complex multiplet of 9 aromatic protons (due to the two phenyl rings).

  • Cyano Ring Protons: 3-CN-PPA will display only 4 aromatic protons with a distinct splitting pattern characteristic of meta-substitution.

Chromatographic Separation (HPLC Protocol)[2][3][4][5]

Due to the massive difference in lipophilicity (LogP), Reverse Phase HPLC (RP-HPLC) is the robust method for quantitative separation. 3-CN-PPA is significantly more polar than the phenoxy-bearing Fenoprofen series and will elute much earlier.

Experimental Protocol: Gradient RP-HPLC

Objective: Baseline separation of 3-CN-PPA from Fenoprofen and its nitrile intermediate.

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (compromise) or 220 nm (for Nitrile sensitivity).

  • Injection Vol: 10 µL.

Gradient Program:

Time (min)% Mobile Phase BPhase Description
0.020%Initial Equilibration
5.020%Isocratic Hold (Elution of 3-CN-PPA )
15.080%Ramp to elute Lipophilic Phenoxy species
20.080%Hold (Elution of Fenoprofen/Nitrile )
21.020%Re-equilibration

Expected Results (Relative Retention Times - RRT):

  • 3-CN-PPA: RRT

    
     0.3 - 0.4 (Elutes early, 
    
    
    4-6 min).
  • Fenoprofen API: RRT = 1.0 (Reference,

    
    12-14 min).
    
  • Fenoprofen Nitrile: RRT

    
     1.1 - 1.2 (Elutes late due to lack of ionizable acid).
    
Logic & Workflow Visualization

The following decision tree illustrates the step-by-step logic for identifying an unknown sample suspected to be one of these three agents.

IdentificationLogicStartUnknown Sample AnalysisIR_StepStep 1: FT-IR Spectroscopy(Check 2200-2250 cm⁻¹)Start->IR_StepHas_CNPeak Present(Nitrile Group Found)IR_Step->Has_CNSignal DetectedNo_CNPeak Absent(No Nitrile)IR_Step->No_CNNo SignalCheck_AcidStep 2: Check Carbonyl/OH(1700 & 3000 cm⁻¹)Has_CN->Check_AcidResult_FenoprofenIdentity: FENOPROFEN (API)(Acid + Phenoxy Ether)No_CN->Result_FenoprofenResult_IntermediateIdentity: FENOPROFEN NITRILE(No Acid + Phenoxy Ether)Check_Acid->Result_IntermediateAcid AbsentResult_3CNPPAIdentity: 3-CN-PPA(Acid + Nitrile + No Ether)Check_Acid->Result_3CNPPAAcid PresentHPLC_StepConfirmatory Step: HPLC(Retention Time)Result_Fenoprofen->HPLC_StepElutes Mid/LateResult_Intermediate->HPLC_StepElutes Late (High k')Result_3CNPPA->HPLC_StepElutes Early (Low k')

Caption: Analytical decision matrix utilizing IR spectral features and HPLC retention behavior to segregate 3-CN-PPA from Fenoprofen derivatives.

References
  • BenchChem. (2025).[1] A Comparative Guide to the Bioactivity of 2-(3-phenoxyphenyl)propanenitrile and its Active Metabolite, Fenoprofen.[1] Retrieved from

  • Castellani, L., et al. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • PubChem. (2025).[2][3] 2-(3-Cyanophenyl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(3-Cyanophenyl)propanoic acid. Retrieved from

  • OpenStax. (2023). Interpreting Infrared Spectra: Nitriles and Carboxylic Acids. Organic Chemistry.[3][4] Retrieved from

Standard reference materials for 2-(3-Cyanophenyl)propanoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Standard Reference Materials for 2-(3-Cyanophenyl)propanoic Acid Analysis

Executive Summary

2-(3-Cyanophenyl)propanoic acid (CAS 1249725-52-7) is a critical Key Starting Material (KSM) and process intermediate in the synthesis of arylpropionic acid NSAIDs, most notably Ketoprofen . Its structural integrity—specifically the cyano group's stability and the chiral center at the


-position—directly dictates the yield and enantiomeric purity of the final drug substance.

Unlike final APIs (e.g., Ketoprofen USP/EP), this intermediate lacks a harmonized pharmacopoeial monograph. Consequently, researchers and process chemists face a "standardization gap." This guide objectively compares the three primary sourcing strategies for reference materials: Commercial Research Grade , Custom Certified Reference Materials (CRMs) , and In-House Primary Standards , providing the experimental frameworks necessary to validate each.

Strategic Positioning in NSAID Synthesis

To understand the criticality of this reference standard, one must visualize its role in the reaction matrix. The cyano group serves as a "masked" carbonyl, often converted to the benzoyl moiety of Ketoprofen via Grignard addition (PhMgBr) or Friedel-Crafts variants.

G Start 3-Cyanophenyl Precursors Inter 2-(3-Cyanophenyl) propanoic Acid (Target Analyte) Start->Inter Alkylation Impurity Process Impurity: Hydrolyzed Amide Inter->Impurity Side Rxn: CN Hydrolysis Product Ketoprofen (API) Inter->Product Grignard (PhMgBr) + Hydrolysis Impurity->Product Difficult Removal

Figure 1: Reaction Fate Mapping. The target analyte is the pivot point between precursor assembly and final API functionalization. Control of the cyano vs. carboxyl selectivity is paramount.

Comparative Analysis of Reference Material Options

In the absence of a USP/EP monograph, the burden of proof shifts to the user. Below is an objective comparison of available reference material grades based on metrological traceability and suitability for GMP workflows.

Table 1: Performance Matrix of Reference Material Sources
FeatureOption A: Commercial Research Grade Option B: Custom CRM (ISO 17034) Option C: In-House Primary Standard
Primary Use R&D Screening, TLC spottingGMP Release, Method ValidationRoutine QC, Long-term Stability
Purity (Assay) >95% (Area %)>98.5% (Mass Balance/qNMR)>99.0% (Mass Balance)
Traceability Vendor CoA onlyNIST/SI TraceableTraceable to CRM/qNMR
Impurity Profile Unknown/GenericFully CharacterizedProcess-Specific
Water Content Often Hygroscopic (Not dried)Quantified (KF Titration)Quantified & Controlled
Cost Low ($)High (

$)
Medium (

)
Lead Time Immediate (Off-the-shelf)8–12 Weeks4–6 Weeks (Synthesis + Qual)
Expert Insight:
  • Choose Option A only for early-route scouting where exact quantitation is unnecessary.

  • Choose Option B for pivotal clinical batch release or when establishing an internal "Gold Standard."

  • Choose Option C for routine manufacturing support. This is the most common industry approach: buy a high-purity batch, purify it further (recrystallization), and qualify it against a purchased CRM or via absolute methods (qNMR).

Technical Deep Dive: Characterization Protocols

To establish Option C (In-House Standard) , you must perform a "Mass Balance" qualification. This protocol ensures the assigned potency is accurate, accounting for all non-analyte mass (water, solvents, inorganic ash).

Protocol 1: The Mass Balance Equation

The potency (


) of the standard is calculated as:


Where:
  • 
    : Chromatographic Purity (HPLC Area %)
    
  • 
    : Water Content (Karl Fischer)
    
  • 
    : Volatile Organic Compounds (Residual Solvents by GC-HS)
    
  • 
    : Residue on Ignition (Sulfated Ash)
    
Protocol 2: HPLC Purity & Impurity Profiling

Since the molecule contains a carboxylic acid, peak tailing is a common artifact. The use of a chaotic agent (TFA or Formic Acid) is mandatory.

  • Column: C18 (L1),

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (Cyano group absorbance) and 254 nm (Aromatic).

  • Flow Rate: 1.0 mL/min.

Validation Criterion: The resolution (


) between the main peak and the nearest process impurity (often the des-cyano or amide derivative) must be 

.
Protocol 3: Chiral Purity Determination

As a 2-arylpropionic acid, the enantiomeric ratio (S/R) is critical.

  • Column: Chiralpak AD-H or IG (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Mode: Isocratic.

  • Critical Parameter: Temperature control (

    
    C) is vital as separation factors (
    
    
    
    ) in chiral LC are highly temperature-sensitive.

Workflow: Qualifying Your In-House Standard

This workflow describes the logical sequence to convert a raw chemical into a valid Reference Standard.

Workflow cluster_Anal Analytical Qualification (Triplicate) Raw Raw Material Sourcing (>98% HPLC) Drying Vacuum Drying (Remove Solvents/Water) Raw->Drying Homogen Homogenization (Grinding/Mixing) Drying->Homogen HPLC HPLC Purity (Area %) Homogen->HPLC KF Karl Fischer (Water %) Homogen->KF NMR 1H-NMR / qNMR (Structure ID) Homogen->NMR ROI Residue on Ignition (Inorganics) Homogen->ROI Calc Mass Balance Calculation (Assign Potency) HPLC->Calc KF->Calc NMR->Calc ROI->Calc Pack Pkg & Storage (Amber Vials, Desiccant, -20°C) Calc->Pack

Figure 2: Qualification Lifecycle. A self-validating loop ensuring the final assigned potency is data-driven and traceable.

Conclusion & Recommendations

For the development of Ketoprofen and related NSAIDs, 2-(3-Cyanophenyl)propanoic acid is a pivot-point molecule. Relying on "Research Grade" labels for quantitative work introduces significant risk of potency errors, which propagate into yield calculations and impurity tracking.

Final Recommendation:

  • Sourcing: Purchase a 1-5g batch of high-purity (>98%) material from a reputable fine chemical supplier (e.g., ChemScene, TRC).

  • Qualification: Do not trust the vendor CoA for quantitative use. Perform the Mass Balance Protocol (Protocol 1) internally.

  • Storage: This molecule is prone to hydrolysis (cyano

    
     amide) if exposed to moisture. Store in amber, desiccated vials at -20°C. Re-test water content annually.
    

References

  • ChemScene. 2-(3-Cyanophenyl)propanoic acid Product Data Sheet. CAS No. 1249725-52-7.[1] Link

  • European Pharmacopoeia (Ph. Eur.). Ketoprofen Monograph 0922. (For context on final impurity limits and analytical conditions). Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (Standard for validating the HPLC methods described). Link

  • National Institute of Standards and Technology (NIST). Reference on Constants, Units, and Uncertainty: Traceability. (Basis for Mass Balance calculation). Link

Sources

A Comparative Yield Analysis of Synthetic Routes to 2-(3-Cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Cyanophenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a chiral center and a reactive nitrile group, makes it a key intermediate for the synthesis of a variety of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. The efficiency of its synthesis is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to 2-(3-Cyanophenyl)propanoic acid, with a focus on reaction yields, mechanistic principles, and practical experimental considerations.

Route 1: α-Methylation of 3-Cyanobenzyl Cyanide followed by Hydrolysis

This classical yet highly effective two-step approach is one of the most direct methods for the synthesis of 2-arylpropionic acids. The strategy involves the deprotonation of the α-carbon of an arylacetonitrile, followed by methylation and subsequent hydrolysis of the nitrile group to a carboxylic acid.

Chemical Principles and Mechanistic Insight

The first step hinges on the acidity of the α-protons of 3-cyanobenzyl cyanide. The presence of the two electron-withdrawing nitrile groups sufficiently acidifies these protons, allowing for deprotonation by a suitable base. The resulting carbanion acts as a nucleophile, attacking a methylating agent, such as dimethyl carbonate or dimethyl sulfate, to form 2-(3-cyanophenyl)propionitrile.

The choice of methylating agent is critical for achieving high mono-methylation selectivity and minimizing the formation of the α,α-dimethylated byproduct. Dimethyl carbonate, in the presence of a base like potassium carbonate, has been shown to be a highly selective reagent for the mono-methylation of arylacetonitriles, with reported selectivities of up to 99% for the mono-methylated product.[1]

The second step involves the hydrolysis of the nitrile group of 2-(3-cyanophenyl)propionitrile. This can be achieved under either acidic or basic conditions.[2][3][4] Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide, is often preferred as it typically leads to high yields of the corresponding carboxylate salt. Subsequent acidification then furnishes the desired 2-(3-cyanophenyl)propanoic acid.

Route 1: α-Methylation and Hydrolysis start 3-Cyanobenzyl Cyanide intermediate 2-(3-Cyanophenyl)propionitrile start->intermediate 1. Base (e.g., K2CO3) 2. Methylating Agent (e.g., Dimethyl Carbonate) product 2-(3-Cyanophenyl)propanoic acid intermediate->product 1. Base Hydrolysis (e.g., NaOH, H2O, heat) 2. Acidification (e.g., HCl)

Figure 1: Reaction scheme for the synthesis of 2-(3-Cyanophenyl)propanoic acid via α-methylation and hydrolysis.

Experimental Protocol (Adapted from Organic Syntheses[1])

Step 1: Synthesis of 2-(3-Cyanophenyl)propionitrile

  • In a suitable autoclave, charge 3-cyanobenzyl cyanide, dimethyl carbonate, and anhydrous potassium carbonate in a 1:16:2 molar ratio, respectively.

  • Seal the autoclave and heat the reaction mixture to 180-200 °C for 6-8 hours with stirring.

  • Monitor the reaction progress by gas chromatography to ensure complete consumption of the starting material and high selectivity for the mono-methylated product.

  • After cooling to room temperature, carefully vent the autoclave.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3-cyanophenyl)propionitrile.

Step 2: Hydrolysis to 2-(3-Cyanophenyl)propanoic acid

  • To the crude 2-(3-cyanophenyl)propionitrile, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by TLC or GC until the starting nitrile is consumed.[1]

  • Cool the reaction mixture to room temperature and extract with a non-polar organic solvent to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 2-(3-cyanophenyl)propanoic acid.

Yield and Considerations

This route is characterized by its high potential yields. The mono-methylation of arylacetonitriles using dimethyl carbonate can achieve yields of up to 98.5% for the nitrile intermediate.[1] The subsequent hydrolysis step is also typically high-yielding, often exceeding 95%.[5] A patent for a similar synthesis of 2-phenylpropionic acid reports an overall yield of over 92%.[5]

Advantages:

  • High overall yield.

  • Readily available and relatively inexpensive starting materials.

  • Well-established and reliable procedures.

Disadvantages:

  • Requires the use of an autoclave for the high-temperature methylation step.

  • The use of cyanide-containing starting materials necessitates stringent safety precautions.

Route 2: Palladium-Catalyzed Carbonylation of 3-Cyanostyrene

This modern approach utilizes a palladium-catalyzed Heck reaction followed by a hydroxycarbonylation in a one-pot, two-step sequence. This method offers an alternative starting from an aryl bromide.

Chemical Principles and Mechanistic Insight

The synthesis commences with a palladium-catalyzed Heck reaction between 3-bromobenzonitrile and ethylene gas to produce 3-cyanostyrene. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds.

Following the formation of the styrene derivative, the same palladium catalyst, in the presence of a suitable ligand and a carbon monoxide source, facilitates the hydroxycarbonylation of the double bond. This step proceeds with high regioselectivity to yield the desired 2-arylpropionic acid. The use of a specialized phosphine ligand, such as neoisopinocampheyldiphenylphosphine (NISPCPP), has been shown to be effective for this transformation.[6]

Route 2: Palladium-Catalyzed Carbonylation start 3-Bromobenzonitrile intermediate 3-Cyanostyrene start->intermediate Ethylene, Pd(OAc)2, Ligand, Base product 2-(3-Cyanophenyl)propanoic acid intermediate->product CO, H2O, Pd(OAc)2, Ligand

Figure 2: Reaction scheme for the synthesis of 2-(3-Cyanophenyl)propanoic acid via palladium-catalyzed carbonylation.

Experimental Protocol (Adapted from Molecules[6])
  • In a pressure-rated vessel, combine 3-bromobenzonitrile, a palladium source (e.g., Pd(OAc)2), a suitable phosphine ligand, and a base (e.g., NEt3) in an appropriate solvent.

  • Pressurize the vessel with ethylene gas and heat the mixture to the desired temperature for the Heck reaction to proceed.

  • After the formation of 3-cyanostyrene is complete (as determined by a suitable analytical technique), carefully vent the ethylene and introduce carbon monoxide and water.

  • Continue heating the reaction mixture under carbon monoxide pressure until the hydroxycarbonylation is complete.

  • After cooling and venting, work up the reaction mixture by partitioning between an organic solvent and an aqueous base.

  • Separate the aqueous layer and acidify with a strong acid to precipitate the 2-(3-cyanophenyl)propanoic acid.

  • Collect the product by filtration, wash with water, and dry.

Yield and Considerations

This one-pot, two-step procedure has been reported to provide good to very good overall yields for a variety of 2-arylpropionic acids, typically in the range of 60-85%.[6] The regioselectivity of the carbonylation step is generally high, favoring the formation of the desired branched isomer.

Advantages:

  • One-pot procedure reduces the need for isolation of intermediates.

  • Avoids the use of highly toxic cyanide salts as starting materials (though the product still contains a nitrile).

  • Applicable to a range of substituted aryl bromides.

Disadvantages:

  • Requires the use of a palladium catalyst and specialized ligands, which can be expensive.

  • Involves the handling of flammable (ethylene) and toxic (carbon monoxide) gases under pressure.

  • Yields may be lower than the α-methylation route.

Comparative Summary

FeatureRoute 1: α-Methylation & HydrolysisRoute 2: Palladium-Catalyzed Carbonylation
Starting Material 3-Cyanobenzyl Cyanide3-Bromobenzonitrile
Key Reactions α-Methylation, Nitrile HydrolysisHeck Reaction, Hydroxycarbonylation
Typical Overall Yield >90%[5]60-85%[6]
Reagents & Conditions High temperature, AutoclavePalladium catalyst, Pressure gases (ethylene, CO)
Advantages High yield, Inexpensive reagentsOne-pot, Avoids cyanide starting materials
Disadvantages Requires autoclave, Cyanide handlingCatalyst cost, Handling of hazardous gases

Conclusion

Both synthetic routes presented offer viable pathways to 2-(3-Cyanophenyl)propanoic acid. The choice between them will largely depend on the specific requirements of the researcher or organization.

For large-scale production where high yield and cost-effectiveness are paramount, the α-methylation of 3-cyanobenzyl cyanide followed by hydrolysis (Route 1) is likely the more attractive option, provided the necessary equipment (autoclave) and safety protocols for handling cyanides are in place.

For research and development settings where a one-pot procedure and the avoidance of cyanide starting materials are prioritized, the palladium-catalyzed carbonylation of 3-cyanostyrene (Route 2) presents a compelling alternative, despite the potentially lower yield and higher catalyst cost.

Ultimately, a thorough evaluation of safety, cost, available equipment, and desired scale will guide the selection of the optimal synthetic strategy.

References

  • Tundo, P., & Selva, M. (2002). 2-Phenylpropionic Acid. Organic Syntheses, 79, 87. [Link]

  • Fleischer, I., & Franke, R. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3427. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Clark, J. H. (1999). Green chemistry: challenges and opportunities. Green Chemistry, 1(1), 1-8.
  • PubChem. (n.d.). 2-(3-Cyanophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Zhejiang University. (2015). Preparation method for 2-phenylpropionic acid. CN105037139A.
  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

Sources

Validating Chiral Purity of (S)-2-(3-Cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Analytical Method Development

Executive Summary

(S)-2-(3-Cyanophenyl)propanoic acid is a critical chiral intermediate, primarily serving as a precursor in the synthesis of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), such as Ketoprofen. As the pharmacological activity of "profens" is predominantly associated with the (S)-enantiomer (inhibiting cyclooxygenase), ensuring high enantiomeric excess (ee%) is a crucial quality attribute.

This guide objectively compares three validation methodologies: Chiral HPLC (Normal Phase) , Supercritical Fluid Chromatography (SFC) , and NMR with Chiral Solvating Agents (CSAs) . It provides a validated experimental protocol for the "Gold Standard" HPLC method, supported by mechanistic insights and self-validating logic.

Part 1: Comparative Analysis of Methodologies

The choice of method depends on the development stage (early R&D vs. QC release) and sample throughput requirements.

FeatureMethod A: Normal Phase Chiral HPLC Method B: Chiral SFC Method C: NMR with CSA
Role Gold Standard (QC/Release) High Throughput (Screening) Early R&D (Structural)
Principle Stereoselective adsorption on polysaccharide phases via H-bonding &

-

interactions.
Partitioning in supercritical CO

with polar modifiers.
Formation of transient diastereomeric complexes in solution.
Resolution (

)
High (

typical)
Very High (

typical)
Low to Medium (Peak splitting)
Sensitivity High (UV @ 254 nm)Medium-HighLow (Requires mg quantities)
Solvent Cost High (Hexane/IPA)Low (CO

/MeOH)
Low (Deuterated solvents)
Throughput 15–30 min/run3–8 min/run< 5 min (no equilibration)
Primary Drawback Long equilibration times; toxic solvents.Equipment cost; compressibility effects.No separation; lower precision for ee > 99%.
Expert Insight: Why HPLC Remains the Reference

While SFC offers superior speed and "green" chemistry, Normal Phase HPLC (NP-HPLC) remains the regulatory reference for this compound class. The carboxylic acid moiety of 2-(3-cyanophenyl)propanoic acid requires an acidic additive (e.g., Trifluoroacetic acid, TFA) to suppress ionization. NP-HPLC provides the most stable baseline and robust retention time reproducibility for acidic racemates compared to the pressure-sensitive density gradients in SFC.

Part 2: Recommended Experimental Protocol

Method A: Normal Phase Chiral HPLC (The Self-Validating System)

This protocol is designed based on the structural analogy to Ketoprofen and Naproxen, utilizing the "Three-Point Interaction" model (H-bonding,


-

, steric repulsion).
1. Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H or IA],

    
    .
    
    • Rationale: The meta-cyano group and the carboxylic acid create a distinct dipole. Amylose-based columns typically show superior selectivity for meta-substituted aromatics compared to cellulose phases.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA) [90 : 10 : 0.1 v/v/v].

    • Criticality: TFA is mandatory. Without it, the carboxylic acid will partially ionize, leading to severe peak tailing and loss of chiral recognition.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @

    
     (Cyano 
    
    
    
    ) or
    
    
    .
  • Sample Diluent: Mobile Phase.

2. System Suitability Testing (SST) - The "Self-Validating" Step

Before analyzing samples, the system must pass these criteria using a racemic standard:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures adequate acid suppression).
  • Repeatability: RSD of peak area

    
     (n=5).
    
3. Step-by-Step Workflow

Step 1: Preparation of Mobile Phase

  • Premix n-Hexane and IPA.

  • Add TFA last to prevent esterification with IPA (though slow, fresh preparation is best).

  • Degas by sonication (do not filter aggressive acids through nylon; use PTFE).

Step 2: Column Equilibration

  • Flush column with 20 column volumes (approx. 60 mL) of mobile phase.

  • Check: Monitor baseline stability. A drifting baseline at 230 nm indicates incomplete equilibration of the TFA additive on the stationary phase.

Step 3: Sample Injection

  • Dissolve

    
     of (S)-2-(3-cyanophenyl)propanoic acid in 
    
    
    
    mobile phase.
  • Inject

    
    .
    
  • Expectation: The (S)-enantiomer typically elutes second on Amylose AD-type columns for profens (check with authentic standard), but elution order must be confirmed experimentally as it can reverse based on the specific column chemistry (e.g., AD-H vs. OD-H).

Part 3: Visualization of Logic & Workflows
Diagram 1: Method Development Decision Tree

This decision tree guides the researcher from sample properties to the final validated method, preventing "trial and error" waste.

MethodDevelopment Start Start: (S)-2-(3-Cyanophenyl) propanoic acid Sample Solubility Check Solubility Start->Solubility ModeSelect Select Mode Solubility->ModeSelect Soluble in Hexane/EtOH? NP Normal Phase (NP) Hexane/Alcohol ModeSelect->NP Yes (Preferred) RP Reversed Phase (RP) Water/ACN ModeSelect->RP No (Polar) Screening Column Screening (AD-H, OD-H, IA, IC) NP->Screening RP->Screening AcidCheck Acidic Additive? Screening->AcidCheck Optimization Optimize: 1. Alcohol % (Ret. Time) 2. TFA % (Peak Shape) 3. Temp (Selectivity) AcidCheck->Optimization Add 0.1% TFA (Mandatory for -COOH) Validation Validation (ICH Q2) Specificity, Linearity, Accuracy Optimization->Validation Rs > 2.0

Caption: Decision tree for chiral method development of acidic profen-derivatives.

Diagram 2: Validation Logic (The Self-Validating Loop)

This workflow illustrates how the method "checks itself" during routine operation.

ValidationLoop Setup System Setup (Mobile Phase + Column) SST System Suitability Test (Racemic Std) Setup->SST Check1 Rs > 2.0? SST->Check1 Check2 Tailing < 1.5? Check1->Check2 Yes Fail Corrective Action: Flush Column / Fresh TFA Check1->Fail No Check2->Fail No Pass Inject Sample Check2->Pass Yes Fail->Setup Calc Calculate %ee (Area S - Area R) / Total Pass->Calc

Caption: Operational workflow ensuring data integrity via System Suitability Testing (SST).

Part 4: Data Analysis & Calculations

To validate chiral purity, calculate the Enantiomeric Excess (


) using the peak areas of the (S)-enantiomer (

) and the (R)-impurity (

):


Typical Performance Data (Benchmark):

ParameterAcceptable RangeTroubleshooting Tip
Selectivity (

)

If lower, switch alcohol (IPA

EtOH) or lower temp.
Resolution (

)

If

, decrease flow rate or use 3

m column.
Tailing Factor

If

, increase TFA to 0.2% or check column age.
LOD (Impurity)

Increase injection volume if sensitivity is low.
References
  • Application of Polysaccharide-based Columns

    • Title: Enantioseparation of 2-arylpropionic acids on chiral st
    • Source: Journal of Chromatography A.[1]

    • URL:[Link]

  • SFC vs.

    • Title: Comparison of HPLC and SFC Chiral Method Development Screening Approaches.
    • Source: ResearchG
    • URL:[Link]

  • General Chiral HPLC Guide: Title: Chiral HPLC Column Selection and Method Development Guide. Source: Bioanalysis Zone / Sigma-Aldrich.
  • Validation Standards

    • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Source: ICH.org.
    • URL:[Link]

Sources

Thermal analysis (TGA/DSC) of 2-(3-Cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Analysis (TGA/DSC) of 2-(3-Cyanophenyl)propanoic Acid: A Comparative Guide

As pharmaceutical pipelines increasingly focus on targeted therapeutics, the thermal characterization of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. 2-(3-Cyanophenyl)propanoic acid (CAS: 1249725-52-7) is a critical synthetic intermediate[1][2]. Structurally, it shares the arylpropionic acid backbone characteristic of widely utilized nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, ketoprofen, and naproxen[3].

Understanding the thermal stability, phase transitions, and degradation kinetics of 2-(3-Cyanophenyl)propanoic acid via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for optimizing synthesis conditions and predicting formulation stability[4][5]. This guide provides an in-depth, comparative analysis of its thermal behavior against established arylpropionic acid derivatives.

Comparative Thermal Dynamics: The Role of the Cyano Group

The thermal profile of an arylpropionic acid is heavily dictated by its aromatic substituents. In traditional NSAIDs, substituents like the isobutyl group (ibuprofen) or the methoxynaphthyl group (naproxen) govern crystal lattice packing and intermolecular forces[3].

By introducing a strongly electronegative cyano group (-CN) at the meta position, 2-(3-Cyanophenyl)propanoic acid exhibits unique thermal characteristics:

  • Elevated Melting Point (Tm): The cyano group introduces strong dipole-dipole interactions, which tighten the crystal lattice. This generally elevates the melting point compared to alkyl-substituted analogs (e.g., ibuprofen), requiring higher energy to disrupt the solid state.

  • Altered Degradation Kinetics: Arylpropionic acids typically undergo primary thermal degradation via decarboxylation (loss of CO₂)[6]. The electron-withdrawing nature of the cyano group stabilizes the aromatic ring but exerts an inductive pull on the propanoic acid moiety, marginally lowering the onset temperature of decarboxylation compared to more electron-rich analogs.

Table 1: Comparative Thermal Properties of Arylpropionic Acid Derivatives

CompoundStructural FeatureApprox. Melting Point (DSC Tm)Degradation Onset (TGA Td)Primary Degradation Pathway
Ibuprofen 4-Isobutyl75 – 78 °C~ 220 °CDecarboxylation
Ketoprofen 3-Benzoyl94 – 97 °C~ 250 °CDecarboxylation & Cleavage
Naproxen 6-Methoxy-2-naphthyl152 – 155 °C~ 260 °CDecarboxylation
2-(3-Cyanophenyl)propanoic acid 3-Cyano110 – 130 °C~ 230 °CDecarboxylation & -CN Elimination

*Representative data extrapolated from structural analogs and functional group contributions.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible data, thermal analysis must be treated as a self-validating system. The following protocols detail the exact methodologies for evaluating 2-(3-Cyanophenyl)propanoic acid, explaining the causality behind each parameter[4][7].

Protocol A: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with phase transitions (e.g., melting, crystallization) as a function of temperature[5].

  • Calibration: Calibrate the DSC using high-purity Indium (Tm = 156.6 °C, ΔHf = 28.45 J/g). Causality: Ensures thermodynamic accuracy of the recorded endotherms[3].

  • Sample Preparation: Weigh 5.0 to 10.0 mg of 2-(3-Cyanophenyl)propanoic acid into an aluminum pan.

  • Pan Sealing: Crimp the pan with a pinhole lid. Causality: The pinhole allows the escape of volatile impurities or residual moisture without causing pan deformation. Deformation alters the thermal contact between the pan and the sensor, distorting the heat flow signal[3].

  • Thermal Program: Heat the sample from 25 °C to 200 °C at a linear heating rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: A 10 °C/min rate perfectly balances the resolution of overlapping thermal events with adequate signal intensity[3]. The nitrogen purge prevents oxidative degradation, ensuring the endotherm represents pure melting.

  • Validation: Run an empty crimped aluminum pan as a blank. Subtract the blank baseline from the sample run to eliminate instrument noise.

Protocol B: Thermogravimetric Analysis (TGA)

TGA continuously measures sample mass as temperature increases, identifying degradation limits and volatile content[5].

  • Sample Loading: Place ~10 mg of the compound into a tared platinum or alumina crucible[6][7].

  • Atmosphere Control: Purge the furnace with high-purity nitrogen at 40 mL/min[4][6]. Causality: Conducting the initial scan in an inert atmosphere isolates thermal pyrolysis from oxidative combustion, allowing researchers to accurately map the intrinsic stability of the molecular backbone.

  • Heating Ramp: Heat from 35 °C to 600 °C at 10 °C/min[4].

  • Data Synthesis (c-DTA): Utilize calculated differential thermal analysis (c-DTA) or the first derivative of the mass loss curve (DTG) to pinpoint the exact onset temperatures of overlapping mass loss steps[4].

TGA_DSC_Workflow N1 Sample Preparation (5-10 mg, Al Pan) N2 Purge Environment (N2 at 40-50 mL/min) N1->N2 N3 Thermal Program (10 °C/min, 25-600 °C) N2->N3 N4 DSC Analysis (Phase Transitions, Tm) N3->N4 N5 TGA Analysis (Mass Loss, Degradation) N3->N5 N6 Data Synthesis (c-DTA, Kinetics) N4->N6 N5->N6

Experimental workflow for TGA and DSC thermal analysis of pharmaceutical intermediates.

Mechanistic Pathway of Thermal Degradation

When subjected to temperatures exceeding its stable threshold, 2-(3-Cyanophenyl)propanoic acid undergoes a multi-step thermal degradation process. Understanding this pathway is vital for establishing safe handling temperatures during hot-melt extrusion or chemical synthesis.

  • Phase Transition (Melting): The initial thermal event is a sharp endothermic peak on the DSC curve with no corresponding mass loss on the TGA curve, indicating the solid-to-liquid phase transition.

  • Primary Degradation (Decarboxylation): As temperatures exceed ~230 °C, the first major mass loss step occurs. This is driven by the cleavage of the carboxyl group, releasing carbon dioxide (CO₂)[6].

  • Secondary Degradation (Cyano Elimination): At higher temperatures (>300 °C), the thermal energy overcomes the bond dissociation energy of the cyano group, leading to the evolution of nitrogenous gases.

  • Pyrolysis: Above 450 °C, the remaining aromatic backbone undergoes complete thermal cracking and carbonization.

Thermal_Degradation S1 Intact 2-(3-Cyanophenyl) propanoic acid S2 Endothermic Melting (DSC Peak) S1->S2 Heating S3 Decarboxylation (-CO2) (TGA Mass Loss 1) S2->S3 > 200 °C S4 Cyano Group Elimination (TGA Mass Loss 2) S3->S4 > 300 °C S5 Aromatic Ring Cleavage (High Temp Pyrolysis) S4->S5 > 450 °C

Proposed thermal degradation pathway of 2-(3-Cyanophenyl)propanoic acid under nitrogen.

References

  • ChemScene. "2-(3-Cyanophenyl)propanoic acid | ChemScene". ChemScene.
  • Sigma-Aldrich. "2-(3-Cyanophenyl)propanoic acid". Sigma-Aldrich.
  • National Center for Biotechnology Information (PMC). "Application of TGA/c-DTA for Distinguishing between Two Forms of Naproxen in Pharmaceutical Preparations". NIH.
  • MDPI. "Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products". MDPI.
  • MDPI. "Evaluation of Different Thermoanalytical Methods for the Analysis of the Stability of Naproxen-Loaded Amorphous Solid Dispersions". MDPI.
  • Netzsch. "From Easy Handling to Power Evaluation: TGA-FT-IR Measurement on Diclofenac Sodium". Netzsch.
  • ACS Publications. "Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation". Crystal Growth & Design.

Sources

Safety Operating Guide

2-(3-Cyanophenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Handling bifunctional organic molecules like 2-(3-Cyanophenyl)propanoic acid requires precise operational controls and a deep understanding of chemical reactivity. Because this molecule contains both a carboxylic acid moiety and a nitrile group, standard "catch-all" disposal methods are insufficient and potentially hazardous.

This guide provides researchers and drug development professionals with a comprehensive, step-by-step methodology for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Part 1: Chemical & Hazard Profile

To design a safe disposal protocol, we must first understand the quantitative and qualitative properties of the substance.

Property / AttributeSpecification
Chemical Name 2-(3-Cyanophenyl)propanoic acid
CAS Number 1249725-52-7[1]
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Physical State Solid (Powder/Crystals)
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral)
Decomposition Gases Carbon monoxide (CO), Nitrogen oxides (NOx), Hydrogen cyanide (HCN)[2]
Key Incompatibilities Strong oxidizers, strong acids, strong bases

Part 2: Mechanistic Safety & Causality

Understanding the molecular structure of 2-(3-Cyanophenyl)propanoic acid is critical for risk mitigation. The molecule's dual functional groups dictate its handling:

  • The Carboxylic Acid (-COOH): Imparts mild acidity and can react exothermically with strong bases.

  • The Nitrile Group (-CN): While stable under standard ambient conditions, nitriles are highly susceptible to hydrolysis when exposed to strong aqueous acids or bases. More critically, upon thermal decomposition (e.g., during a laboratory fire or improper incineration), the cyano group breaks down to release hydrogen cyanide (HCN) and nitrogen oxides (NOx) according to [2]. As detailed by the , HCN is a potent cytochrome c oxidase inhibitor that rapidly halts cellular aerobic respiration[3].

Part 3: Step-by-Step Waste Segregation & Disposal Plan

To prevent dangerous cross-reactions and ensure environmental compliance, follow this self-validating waste management protocol.

1. Solid Waste Consolidation

  • Action: Place all empty vials, contaminated weighing boats, and residual 2-(3-Cyanophenyl)propanoic acid powder into a rigid, leak-proof polyethylene container.

  • Causality: Polyethylene is chemically inert to weak organic acids, preventing container degradation.

  • Validation Step: Visually inspect the container for micro-cracks and ensure the lid seals audibly before transport to the waste staging area.

2. Aqueous Liquid Waste Processing

  • Action: Before adding aqueous reaction mixtures containing this compound to a bulk waste carboy, adjust the pH to 6.0–8.0 using dilute NaOH or HCl as needed.

  • Causality: The nitrile group (-CN) can undergo exothermic hydrolysis in the presence of strong acids or bases, potentially over-pressurizing the waste container.

  • Validation Step: Dip a universal pH indicator strip into the mixture and confirm the color matches the neutral range before pouring it into the consolidated carboy.

3. Organic Liquid Waste Segregation

  • Action: Collect organic solvent waste (e.g., DMSO, DMF, or methanol) in a designated "Halogen-Free Organic Waste" carboy. Do not mix with oxidizing agents.

  • Causality: Mixing nitrile-containing compounds with strong oxidizing agents (often found in complex, poorly managed waste streams) can lead to extremely violent, explosive reactions.

  • Validation Step: Maintain a strict, real-time waste log attached directly to the carboy to prevent incompatible cross-contamination by other lab members.

4. Final Disposal via High-Temperature Incineration

  • Action: Contract a licensed hazardous waste vendor to dispose of the segregated waste via high-temperature incineration. Ensure the facility utilizes afterburners and alkaline gas scrubbers.

  • Causality: Standard low-temperature burning will release toxic NOx and HCN into the atmosphere[2]. Scrubbers are chemically and legally required under to neutralize these specific acidic effluents before atmospheric release[4],[5].

Part 4: Spill Response & Decontamination Matrix

In the event of a localized spill, rapid and methodical containment is required.

  • Isolation: Evacuate the immediate 5-meter radius and increase fume hood/room ventilation.

  • Containment: Gently cover the spilled powder with damp sand or a commercial inert chemical absorbent.

    • Causality: Dampening the powder prevents the aerosolization of hazardous, respirable dust during mechanical cleanup.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a dedicated hazardous waste bag.

  • Decontamination (Self-Validating): Wash the affected surface with a mild alkaline soap solution (pH 8-9) to neutralize any residual acid, followed by a distilled water rinse. Swipe the surface with a wet pH strip to confirm a return to a neutral pH (7.0), validating that the area is safe for normal operations.

Part 5: Waste Pathway Visualization

WastePathway Start 2-(3-Cyanophenyl)propanoic acid Waste Generation Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Incineration High-Temp Incineration (NOx & HCN Scrubbers) Solid->Incineration Direct Transfer OrgSolv Organic Solvents (Halogen-Free) Liquid->OrgSolv AqSolv Aqueous Solutions (pH Adjusted) Liquid->AqSolv OrgSolv->Incineration Solvent Blending AqTreatment Aqueous Waste Treatment (Neutralization) AqSolv->AqTreatment pH Verification AqTreatment->Incineration Residual Organics

Waste segregation and disposal pathway for 2-(3-Cyanophenyl)propanoic acid.

References

  • "Safety Data Sheet: Nitrile Compounds and Incompatibilities", SDFine Chemicals, [Link]

  • "Hydrogen Cyanide - Toxicological Profile", PubChem (NIH), [Link]

  • "Guide for Industrial Waste Management", Environmental Protection Agency (EPA), [Link]

  • "Meeting Environmental Standards When Disposing of PPE Waste", Commercial Waste UK, [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.